L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)
Description
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Properties
Molecular Weight |
372.42 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide to L-Tyrosine-N-t-Boc O-benzyl ether (15N): Synthesis, Applications, and Analytical Validation
Executive Summary & Structural Logic
L-Tyrosine-N-t-Boc O-benzyl ether (15N), commonly abbreviated as Boc-Tyr(Bzl)-OH (15N), is a highly specialized, isotopically labeled amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS). While the unlabeled compound is universally tracked under CAS Number 2130-96-3 , the 15N-labeled variant is typically custom-synthesized or cataloged by specialized isotope providers without a distinct universal CAS number .
As a Senior Application Scientist, it is critical to understand that the molecular architecture of this compound is designed with strict orthogonal causality:
-
N-alpha-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amine. It is highly acid-labile and specifically removed by Trifluoroacetic Acid (TFA) during the iterative synthesis cycle .
-
O-Benzyl (Bzl) Ether Protection: The phenolic hydroxyl group of tyrosine is highly nucleophilic and prone to undesired O-acylation during peptide coupling. The benzyl ether masks this reactivity and remains completely stable under TFA deprotection conditions, requiring anhydrous Hydrogen Fluoride (HF) for global cleavage.
-
15N Isotopic Label: The incorporation of the stable 15N isotope (spin ½) at the alpha-amine position serves a dual purpose: it enables biomolecular Nuclear Magnetic Resonance (NMR) structural elucidation and acts as a definitive mass shift tracer for quantitative LC-MS/MS proteomics .
Quantitative Data Presentation
Below is the consolidated physicochemical data for Boc-Tyr(Bzl)-OH (15N), summarizing its properties for bench-level application:
| Property | Specification | Mechanistic Significance |
| Chemical Name | L-Tyrosine-N-t-Boc, O-benzyl ether (15N) | Standard IUPAC nomenclature for the protected derivative. |
| Unlabeled CAS Number | 2130-96-3 | Baseline registry for the non-isotopic compound . |
| Molecular Formula | C21H25(15N)O5 | Reflects the single 15N substitution at the alpha-amine. |
| Molecular Weight | 372.42 g/mol | ~0.99 Da heavier than the unlabeled variant (371.43 g/mol ) . |
| Isotopic Purity | ≥ 98 atom % 15N | Critical for preventing signal dilution in NMR and MS data. |
| Appearance | White to off-white powder | Indicates high chemical purity (>98% via HPLC). |
| Storage Conditions | +2°C to +8°C, desiccated | Prevents thermal degradation of the Boc group and oxidation. |
Self-Validating Experimental Protocols
Every synthetic workflow must operate as a self-validating system to ensure scientific integrity. The following protocols detail the incorporation of Boc-Tyr(Bzl)-OH (15N) into a growing peptide chain, ensuring that every step is analytically confirmed before proceeding.
Protocol 1: Orthogonal Coupling and Deprotection (Boc/Bzl SPPS)
Causality Check: The Boc/Bzl strategy is selected over Fmoc/tBu when synthesizing highly aggregation-prone peptides or when generating peptide thioesters for Native Chemical Ligation (NCL), as Boc chemistry is less susceptible to base-catalyzed side reactions.
-
Resin Swelling & Preparation:
-
Suspend Merrifield resin (chloromethyl polystyrene) in Dichloromethane (DCM) for 30 minutes.
-
Reasoning: Adequate swelling maximizes the exposure of reactive sites within the polymer matrix, preventing truncated sequences.
-
-
Activation and Coupling:
-
Dissolve 3.0 equivalents of Boc-Tyr(Bzl)-OH (15N) and 3.0 equivalents of 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF).
-
Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
Reasoning: HOBt suppresses the racemization of the alpha-carbon by forming an active ester intermediate that rapidly, yet safely, reacts with the resin-bound amine. Agitate for 60 minutes at room temperature.
-
-
System Validation: The Kaiser Test :
-
Extract a few resin beads and wash with ethanol. Add drops of ninhydrin, phenol, and potassium cyanide solutions; heat at 100°C for 5 minutes.
-
Self-Validation: Ninhydrin reacts with free primary amines to form Ruhemann's purple. A yellow/colorless result confirms 100% coupling efficiency. A blue result dictates an immediate recoupling step.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group .
-
Causality: The O-benzyl ether on the tyrosine side-chain is completely orthogonal to TFA and remains intact, preventing side-chain branching.
-
-
Neutralization:
-
Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM to neutralize the TFA salts, liberating the free amine for the next coupling cycle.
-
Caption: Logical workflow of Boc/Bzl Solid-Phase Peptide Synthesis incorporating 15N-Tyrosine.
Protocol 2: Global Cleavage and Isotopic Validation
-
Global Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) at 0°C for 60 minutes.
-
Causality: HF is a violently strong acid that simultaneously cleaves the peptide from the resin and strips the O-benzyl ether from the tyrosine residue. The anisole prevents the liberated benzyl carbocations from re-alkylating the peptide chain.
-
-
Precipitation:
-
Precipitate the crude peptide using ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and lyophilize.
-
-
LC-MS/MS Validation:
-
Subject the purified peptide to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Self-Validation: The successful incorporation of the 15N-Tyrosine is definitively confirmed by a precise +0.99 Da mass shift in the parent ion compared to the theoretical unlabeled mass, validating its utility for quantitative proteomics .
-
Caption: Isotopic tracing pathway utilizing 15N-labeled Tyrosine for quantitative LC-MS/MS proteomics.
References
uses of 15N labeled tyrosine in peptide synthesis
Abstract
This technical guide details the strategic application of 15N-labeled Tyrosine (15N-Tyr) in high-precision peptide synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and quantitative proteomics. While standard synthesis protocols prioritize speed and excess, the use of isotopically enriched reagents necessitates a paradigm shift toward stoichiometric efficiency and atom economy . This document provides optimized Solid-Phase Peptide Synthesis (SPPS) protocols to minimize isotopic waste, elucidates the mechanistic basis for using 15N-Tyr as a non-perturbative probe in tyrosine kinase signaling, and outlines self-validating workflows for structural characterization.
Strategic Rationale: Why 15N-Tyrosine?
Tyrosine is a critical node in cellular signaling, serving as the primary acceptor for phosphate groups in signal transduction cascades. The incorporation of 15N-Tyr (specifically labeled at the backbone
-
NMR Spectroscopy (Structural Biology):
-
Spectral Simplification: In large proteins (>30 kDa), the 1H-15N HSQC spectrum is crowded. Selective labeling with 15N-Tyr filters the spectrum to display only tyrosine residues, dramatically reducing overlap.
-
Interface Mapping: Tyrosine residues are enriched at protein-protein interfaces (hotspots). 15N-Tyr allows specific monitoring of binding events without the background noise of the remaining backbone.
-
Phosphorylation Tracking: While the 15N nucleus is in the backbone, the phosphorylation of the side-chain hydroxyl induces a specific chemical shift perturbation (CSP) in the backbone amide, allowing real-time monitoring of kinase activity [1].
-
-
Mass Spectrometry (Quantitative Proteomics):
-
Internal Standards: 15N-Tyr incorporated into synthetic peptides serves as a stable isotope standard (SIS) for absolute quantification. Note: For robust MS separation, 15N is often combined with 13C (U-13C, 15N-Tyr) to achieve a mass shift of +10 Da, avoiding overlap with the natural isotopic envelope.
-
Optimized Synthesis Protocol: Fmoc-SPPS with Labeled Reagents
Challenge: Standard SPPS uses a 5–10 fold molar excess of amino acids to drive coupling to completion. 15N-Fmoc-Tyr(tBu)-OH is significantly more expensive (~
Reagent Selection & Causality
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over DIC/HOBt.
-
Reasoning: HATU generates the highly reactive aza-benzotriazolyl ester. The pyridine nitrogen in the leaving group provides an intramolecular general base catalysis effect (anchimeric assistance), accelerating aminolysis by orders of magnitude compared to HOBt esters [2]. This allows near-quantitative coupling with only 1.2 equivalents.
-
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]
-
Constraint: Use exactly 2.0 equivalents relative to HATU to prevent capping of the N-terminus by guanidinylation.
-
-
Solvent: DMF (Dimethylformamide) .
-
Reasoning: High polarity stabilizes the transition state and solvates the growing peptide chain, preventing aggregation which is critical when "pushing" a reaction with low equivalents.
-
Step-by-Step HELS Protocol
Pre-requisite: Resin loading check. Calculate the exact mmol of free amine on the resin.
-
Resin Preparation:
-
Swell resin (e.g., Wang or Rink Amide, 0.1 mmol scale) in DMF for 20 min.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
-
Activation (The Critical Step):
-
Weigh 1.2 equivalents of Fmoc-15N-Tyr(tBu)-OH .
-
Weigh 1.15 equivalents of HATU (slight deficit to ensure all activator is consumed).
-
Dissolve in minimum DMF (approx. 0.2 M concentration).
-
Add 2.4 equivalents of DIPEA immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.
-
-
Coupling:
-
Add activated solution to resin.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 60–90 minutes .
-
Standard coupling is 30 min; we extend to 90 min to compensate for lower concentration.
-
-
In-Process Control (Self-Validation):
-
Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines like Proline).
-
Result: If solution remains yellow (negative), proceed. If blue (positive), perform a "re-coupling" step.
-
Re-coupling strategy: Do NOT add more labeled reagent. Add 0.5 eq of unlabeled Fmoc-Tyr(tBu)-OH with HATU. This caps any unreacted chains with unlabeled Tyr. Since the experiment tracks 15N, the unlabeled "failure sequences" will be NMR-silent, preserving data integrity (though reducing yield of labeled species).
-
-
Capping:
-
Acetic anhydride/Pyridine/DMF (1:1:8) for 5 min. This acetylates any remaining unreacted amines, preventing deletion sequences.
-
Experimental Workflow: NMR Structural Characterization
Once the peptide/protein is synthesized (or expressed using 15N-Tyr in auxotrophic media), the following workflow applies for structural analysis.
1H-15N HSQC Data Acquisition
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the nitrogen atom of the amide bond with the directly attached proton.
-
Sample Prep: Dissolve peptide in 90% H2O / 10% D2O (lock signal). pH is critical; amide proton exchange rates increase at high pH. Maintain pH 5.5–6.5 for optimal signal intensity [3].
-
Temperature: 298 K (standard). If signals are broadened by intermediate exchange, adjust T to 288 K or 310 K.
Interpreting the Tyrosine Signal
In a selective 15N-Tyr experiment, you will see signals only for Tyr residues.
-
Chemical Shift Dispersion: Unstructured peptides show Tyr backbone amides clustered around 8.0–8.3 ppm (1H) and 120–123 ppm (15N) .
-
Phosphorylation Shift: When Tyr is phosphorylated (pTyr), the phosphate group is on the side chain (phenyl ring), which is ~6 bonds away from the backbone 15N.
-
Direct Effect:[2] Small downfield shift (~0.1–0.3 ppm) on the Tyr 15N itself.
-
Neighbor Effect: The residues adjacent to pTyr (n+1, n-1) often show significantly larger shifts due to local conformational changes and electrostatic repulsion of the backbone by the phosphate [4].
-
Visualization of Workflows
Optimized SPPS Workflow for Labeled Reagents
This diagram illustrates the decision logic for handling expensive 15N-labeled reagents, ensuring cost-efficiency without compromising purity.
Caption: Logic flow for incorporating expensive 15N-Tyr. Note the strategic use of unlabeled re-coupling to salvage the batch without wasting labeled reagent.
NMR Phosphorylation Detection Logic
This pathway demonstrates how 15N-Tyr labeling is used to detect kinase activity.
Caption: Workflow for detecting tyrosine phosphorylation via NMR. Comparison of Pre- and Post-reaction spectra reveals specific site modifications.
Data Presentation: Comparative Coupling Reagents
When synthesizing with labeled reagents, the choice of coupling reagent is dictated by the balance of cost (stoichiometry) vs. racemization risk .
| Coupling Reagent | Activation Mechanism | Recommended Eq.[1] (Labeled AA) | Racemization Risk | Cost Efficiency | Application Context |
| HATU | Aza-benzotriazole ester | 1.1 – 1.5 | Low (if base < 2 min) | High | Best for 15N-Tyr. High value reagents, difficult sequences. |
| HBTU/HCTU | Benzotriazole ester | 2.0 – 3.0 | Moderate | Medium | Standard synthesis; not recommended for expensive isotopes. |
| DIC / Oxyma | Carbodiimide / Oxime | 1.5 – 2.0 | Very Low | High | Excellent alternative to HATU; safer (non-explosive), lower racemization. |
| PyBOP | Phosphonium salt | 1.5 – 2.0 | Low | Medium | Good for cyclization; slower activation than HATU. |
References
-
Bienkiewicz, E. A., & Lumb, K. J. (1999). Random-coil chemical shifts of phosphorylated amino acids. Journal of Biomolecular NMR, 15(3), 203–206. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. Journal of Biomolecular NMR, 5(1), 67–81. [Link]
-
Theillet, F. X., et al. (2012). Structural disorder of the C-terminal domain of the Src-family kinase Hck. Biophysical Journal, 103(3), 542-549. [Link]
Sources
15N isotope enrichment levels for amino acid derivatives
An In-Depth Technical Guide to 15N Isotope Enrichment in Amino Acid Derivatives
Authored by a Senior Application Scientist
Abstract
The use of stable isotopes as tracers has revolutionized our understanding of biological systems. Among these, Nitrogen-15 (¹⁵N) stands out for its fundamental role in the building blocks of life: amino acids. This guide provides a comprehensive exploration of ¹⁵N isotope enrichment for amino acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ¹⁵N labeling, detail robust methodologies for sample preparation and derivatization, compare state-of-the-art analytical techniques for quantifying enrichment, and discuss critical applications in metabolic research and pharmaceutical development. Our focus remains on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
The Foundational Role of Nitrogen-15 in Biological Analysis
Nitrogen is a cornerstone element of proteins, nucleic acids, and numerous metabolites. Nature's nitrogen is predominantly the ¹⁴N isotope (~99.63%), with the stable, heavier ¹⁵N isotope making up a mere ~0.37%[1]. This vast difference in natural abundance is the key that unlocks ¹⁵N's power as a tracer. By introducing molecules artificially enriched with ¹⁵N into a biological system, we can distinguish and track them against the naturally abundant ¹⁴N background[1][2].
The significance of ¹⁵N extends to the primary analytical methods used for its detection:
-
Mass Spectrometry (MS): The mass difference between ¹⁴N and ¹⁵N allows for clear separation and quantification of labeled versus unlabeled molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unlike the quadrupolar ¹⁴N nucleus, ¹⁵N possesses a nuclear spin of 1/2. This property results in sharper, more defined NMR signals, making it exceptionally well-suited for detailed structural and dynamic studies of biomolecules[1][3][4].
The ability to precisely track nitrogen pathways provides invaluable insights into protein synthesis and degradation, metabolic flux, and drug-target interactions, making ¹⁵N labeling an indispensable technique in modern research[3][5][].
Methodologies for ¹⁵N Labeling of Amino Acids
The initial and most critical step is the incorporation of the ¹⁵N isotope into the amino acids of interest. The choice of methodology is dictated by the biological system and the experimental question. The overarching principle of in vivo metabolic labeling is to introduce the isotope at the earliest possible stage, which minimizes quantification errors that can arise from downstream sample handling and chemical derivatization[7].
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely adopted method for quantitative proteomics that relies on metabolic incorporation.[8][9] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for specific amino acids. One population receives the standard "light" amino acids (containing ¹⁴N), while the other receives "heavy" counterparts labeled with ¹⁵N (and/or ¹³C)[8][10].
Causality of SILAC: By allowing cells to grow for several passages, the heavy amino acids are fully incorporated into the entire proteome. Since the light and heavy proteomes are chemically identical, they co-elute during chromatography. The mass spectrometer can then distinguish between them based on the mass shift imparted by the ¹⁵N isotope, allowing for highly accurate relative quantification of protein abundance between the two cell populations[10][11]. This approach is exceptionally robust because the samples are combined at the cellular level, ensuring identical processing from that point forward and minimizing experimental variability[10].
Uniform ¹⁵N Labeling in Microorganisms and Whole Organisms
For microorganisms like bacteria and yeast, or multicellular organisms such as C. elegans and Drosophila, a more holistic labeling strategy is often employed.[7] Instead of labeling specific amino acids, the entire organism is grown on a medium where the sole nitrogen source is a ¹⁵N-labeled salt, such as ¹⁵NH₄Cl[2]. This results in the incorporation of ¹⁵N into every nitrogen-containing biomolecule, including all amino acids.
Expert Insight: This method is more cost-effective than using a full suite of ¹⁵N-labeled amino acids but presents a unique analytical challenge. The mass difference between light and heavy peptides is not constant; it varies depending on the number of nitrogen atoms in each peptide's sequence[11]. This necessitates specialized data analysis software capable of handling these variable mass shifts[11][12].
Achieving high enrichment in complex organisms can be challenging. For instance, in rats, tissues with high protein turnover rates like the liver show faster and higher ¹⁵N enrichment compared to tissues with slow turnover, such as the brain[13]. Optimized feeding strategies are often required to achieve uniformly high enrichment (e.g., >94%) across all tissues, which is critical for accurate quantitation[13].
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Caption: High-level workflow for ¹⁵N amino acid enrichment analysis.
Challenges: Incomplete Labeling and Metabolic Scrambling
Two primary challenges can impact the accuracy of ¹⁵N labeling experiments:
-
Incomplete Labeling: Achieving 100% enrichment is often impractical. Labeling efficiency can range from 93-99% depending on the duration of labeling and the organism's metabolic state[11]. It is crucial to determine the exact labeling efficiency and correct for it during data analysis to ensure accurate quantification[11][14].
-
Metabolic Scrambling: Cells can metabolically convert one amino acid into another. For example, exogenously supplied ¹⁵N-serine can be converted into ¹⁵N-glycine by cellular enzymes[15][16]. This scrambling can reduce the enrichment of the target amino acid or introduce labels into non-target amino acids, complicating data interpretation, particularly in selective labeling experiments for NMR[15][17][18]. Understanding these metabolic interconversions is essential for designing experiments and correctly interpreting the results.
| Parameter | SILAC | Uniform ¹⁵N Labeling |
| Applicability | Primarily cell culture[7][9]. | Microorganisms, plants, and whole multicellular organisms[7][11]. |
| ¹⁵N Source | Specific ¹⁵N-labeled amino acids (e.g., Lysine, Arginine)[8]. | Single ¹⁵N-labeled salt (e.g., ¹⁵NH₄Cl)[2][11]. |
| Cost | Higher, due to the expense of synthesized labeled amino acids. | Lower, as ¹⁵N salts are less expensive. |
| MS Data Complexity | Simpler; constant mass shift for labeled peptides (e.g., +8 or +10 Da)[11]. | More complex; mass shift depends on the number of N atoms per peptide[11]. |
| Typical Enrichment | High (>99%) is achievable with sufficient cell divisions[8]. | Varies by organism and tissue turnover rate (74% to >94%)[13]. |
Table 1: Comparison of common ¹⁵N metabolic labeling strategies.
Sample Preparation: From Protein to Analyzable Derivatives
Once labeling is complete, the sample must be processed to isolate individual amino acids and prepare them for analysis. This stage is critical, as improper handling can introduce isotopic fractionation, skewing the results.
Protein Hydrolysis
To analyze the amino acid composition of proteins, the peptide bonds must first be broken. The most common method is acid hydrolysis.
Protocol: Acid Hydrolysis of Protein Samples
-
Sample Preparation: Place a dried, homogenized proteinaceous sample into a borosilicate vial with a heat- and acid-resistant cap[19].
-
Acid Addition: Add 6 M hydrochloric acid (HCl) to the vial. The volume depends on the sample size (e.g., 0.5 mL for animal tissues)[19].
-
Inert Atmosphere: Flush the vial with an inert gas, such as nitrogen (N₂), to remove oxygen, which can degrade certain amino acids (like tryptophan) during hydrolysis[19][20].
-
Heating: Seal the vial tightly and place it in an oven at 110-150°C for 20-24 hours[19][20]. Note: Harsher conditions (150°C for 70 minutes) can also be used[19].
-
Lipid Removal (if necessary): After cooling, for lipid-rich samples, add a heptane:chloroform mixture, vortex, and discard the organic layer to remove lipophilic compounds[19].
-
Drying: Dry the sample completely under a gentle stream of N₂ in a heating block to remove the HCl[19].
Amino Acid Derivatization for GC Analysis
Many analytical techniques, particularly Gas Chromatography (GC), require that the amino acids be chemically modified into volatile derivatives. This derivatization process must be quantitative to avoid isotopic fractionation[21]. Several methods are available, with the choice depending on the specific amino acids of interest and the analytical column used.
Causality of Derivatization: Amino acids are zwitterionic and have low volatility, making them unsuitable for direct GC analysis. Derivatization neutralizes the polar carboxyl and amino groups by converting them into esters and acyl derivatives, respectively. This increases their volatility, allowing them to travel through the GC column as gases.
Protocol: Trifluoroacetyl (TFA)/Isopropyl (IP) Ester Derivatization
This is a robust and commonly used method for preparing amino acids for GC-C-IRMS analysis[22][23].
-
Esterification: Add acidified isopropanol to the dried amino acid hydrolysate. Heat at 110°C for 1 hour to convert the carboxyl groups to isopropyl esters. Dry the sample under N₂.
-
Acylation: Add a mixture of trifluoroacetic anhydride (TFAA) and an appropriate solvent (e.g., dichloromethane). Heat at 100°C for 15 minutes to acylate the amino groups.
-
Final Preparation: Evaporate the excess reagent under N₂. Re-dissolve the final TFA/IP amino acid derivatives in a suitable solvent (e.g., ethyl acetate) for injection into the GC[21].
| Derivatization Method | Reagents | Key Characteristics | Primary Use |
| TFA/IP Esters | Isopropanol/HCl, Trifluoroacetic Anhydride (TFAA) | Highly reproducible, good chromatographic separation for most proteinogenic amino acids[22][24]. | GC-C-IRMS[23] |
| N-Pivaloyl/IP Esters | Isopropanol/HCl, Pivaloyl Chloride | Produces stable derivatives with accurate results[24]. | GC-C-IRMS[24] |
| N-Acetyl/Methyl Esters (NACME) | Methanol/HCl, Acetic Anhydride/Triethylamine | Common derivatization scheme for GC-MS analysis[19][25]. | GC-C-IRMS[25] |
| TBDMS Derivatives | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Allows for resolution of glutamine's amide and amino nitrogens[26]. | GC-MS[26] |
Table 2: Common derivatization methods for ¹⁵N amino acid analysis.
Analytical Techniques for Quantifying ¹⁵N Enrichment
The final step is the measurement of the ¹⁵N/¹⁴N ratio in the derivatized amino acids. The two primary techniques are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
GC-C-IRMS is the gold standard for high-precision measurement of stable isotope ratios in individual organic compounds[22][27]. It provides a robust method to determine ¹⁵N enrichment in specific amino acid derivatives.
Workflow:
-
Separation (GC): The mixture of derivatized amino acids is injected into the GC. The different amino acid derivatives are separated based on their volatility and interaction with the GC column as they travel through it[28].
-
Combustion: As each compound elutes from the GC, it passes into a high-temperature (925-1000°C) combustion reactor, typically containing copper oxide (CuO) and nickel oxide (NiO) wires. This process quantitatively converts all nitrogen in the molecule into N₂ gas[24][25].
-
Reduction & Purification: The gas stream then flows through a reduction reactor (copper wires at ~650°C) to reduce any nitrogen oxides (NOx) back to N₂. Water is removed by a chemical or physical trap[25][29].
-
Detection (IRMS): The purified N₂ gas enters the ion source of the isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams corresponding to the different isotopologues of nitrogen gas (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N), allowing for precise calculation of the ¹⁵N/¹⁴N ratio[27].
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// Edges Injector -> GC_Column [label="Derivatized AAs"]; GC_Column -> Combustion [label="Eluted Compound"]; Combustion -> Reduction [label="N₂ + NOx + CO₂ + H₂O"]; Reduction -> Water_Trap [label="N₂ + CO₂ + H₂O"]; Water_Trap -> IRMS [label="Purified N₂ Gas"]; IRMS -> Output; } }
Caption: Workflow of a GC-C-IRMS system for ¹⁵N analysis.
Expert Insight: The accuracy of GC-C-IRMS is highly dependent on instrumental parameters. For instance, combustion temperatures below 900°C can lead to incomplete combustion and inaccurate, artificially high δ¹⁵N values[24]. Similarly, carrier gas flow rates must be optimized (typically 0.8-1.4 mL/min) to ensure proper combustion and chromatographic resolution[24].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-destructive method to analyze ¹⁵N enrichment and can provide information about the specific location of the ¹⁵N atom within a molecule. However, ¹⁵N NMR suffers from inherently low sensitivity due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus[4]. Therefore, isotopic enrichment is almost always a prerequisite for successful ¹⁵N NMR experiments.
Techniques like the ¹⁵N-edited Heteronuclear Single Quantum Coherence (HSQC) experiment are particularly powerful. By correlating the ¹⁵N nucleus with its attached proton (¹H), the experiment leverages the higher sensitivity of ¹H NMR while still detecting the ¹⁵N signal, allowing for the identification of nitrogen-containing metabolites in complex mixtures[30][31].
| Parameter | GC-C-IRMS | NMR Spectroscopy |
| Principle | Destructive; measures mass-to-charge ratio of combusted N₂ gas. | Non-destructive; measures nuclear spin properties in a magnetic field. |
| Sensitivity | Very high; can measure ¹⁵N enrichment in nanogram amounts of N[24][27]. | Low; requires isotopic enrichment and higher sample concentrations. |
| Information Provided | Bulk ¹⁵N enrichment for each separated amino acid derivative. | Positional information of the ¹⁵N label within the molecule; dynamic and structural data. |
| Sample Prep | Requires hydrolysis and chemical derivatization to ensure volatility[28]. | Requires labeled sample to be in a suitable NMR solvent; derivatization not always needed. |
| Primary Application | Precise quantification of ¹⁵N incorporation for metabolic flux and proteomics. | Structural biology, protein dynamics, and identification of labeled sites[3][32]. |
Table 3: Comparison of primary analytical techniques for ¹⁵N enrichment.
Applications in Research and Drug Development
The precise quantification of ¹⁵N enrichment in amino acids has profound implications across various scientific fields.
-
Quantitative Proteomics: As discussed with SILAC, ¹⁵N labeling is a cornerstone for accurately measuring changes in protein expression levels between different states (e.g., healthy vs. diseased tissue, or untreated vs. drug-treated cells)[7][9].
-
Metabolic Flux Analysis: By tracking the incorporation of ¹⁵N from a labeled precursor (like ¹⁵NH₄Cl or a specific ¹⁵N-amino acid) into a pool of other amino acids and metabolites, researchers can map the flow of nitrogen through metabolic pathways[5][]. This is crucial for understanding how metabolic networks are rewired in diseases like cancer[5].
-
Drug Development: ¹⁵N-labeled compounds are invaluable tools in pharmaceutical research. They are used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of a drug candidate in an organism[33]. Furthermore, by using ¹⁵N-labeled amino acids, researchers can study how a drug impacts protein synthesis or specific metabolic pathways, helping to elucidate its mechanism of action and efficacy[3][5].
Conclusion
The determination of ¹⁵N isotope enrichment levels in amino acid derivatives is a multi-step process that demands precision at every stage, from initial metabolic labeling to final analysis. By carefully selecting the labeling strategy, executing robust hydrolysis and derivatization protocols, and employing high-precision analytical techniques like GC-C-IRMS, researchers can unlock a wealth of information. This data is fundamental to advancing our knowledge of protein dynamics, metabolic regulation, and the development of next-generation therapeutics. The causality-driven approach outlined in this guide, which emphasizes understanding the 'why' behind each step, provides a framework for generating reliable, high-quality data in this dynamic field.
References
-
Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. [Link]
-
Silfer, J. A., et al. (1991). Stable Nitrogen Isotope Analysis of Amino Acid Enantiomers by Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
Chikaraishi, Y., et al. (2010). Instrumental optimization of compound-specific nitrogen isotope analysis of amino acids by gas chromatography/combustion. Kyoto University Press. [Link]
-
Koba, K., et al. (2004). Application of Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry for Studying Nutrition and Biosynthesis in Plants. Plant and Cell Physiology. [Link]
-
Guo, T., & Li, L. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]
-
Bar-Haim, S., et al. (2022). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. PMC. [Link]
-
Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]
-
McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research - ACS Publications. [Link]
-
Metges, C. C., et al. (2000). 13C gas chromatography-combustion isotope ratio mass spectrometry analysis of N-pivaloyl amino acid esters of tissue and plasma samples. PubMed. [Link]
-
Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
-
Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ResearchGate. [Link]
-
Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]
-
Le-Huu, T., et al. (2024). Compound-specific isotope analysis of amino acids for aquatic systems. Trends in Environmental Analytical Chemistry. [Link]
-
Hofmann, D., et al. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). PubMed. [Link]
-
Bingol, K., et al. (2023). Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. Analytical Chemistry - ACS Publications. [Link]
-
Patterson, B. W., et al. (1993). Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry. PubMed. [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. [Link]
-
Anasazi Instruments. Active Nuclei Nitrogen-15 NMR Spectroscopy. Anasazi Instruments. [Link]
-
University of Ottawa. Nitrogen NMR. University of Ottawa. [Link]
-
Paerl, H. W., et al. (2022). Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins. PMC. [Link]
-
Ye, T., et al. (2010). A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome. PMC. [Link]
-
Held, P. F., et al. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. [Link]
-
UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]
-
Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
ResearchGate. (2012). Approach for peptide quantification using 15N mass spectra. ResearchGate. [Link]
-
Leng, M. J., et al. (2022). Compound-specific amino acid 15N-stable isotope probing for the quantification of biological nitrogen fixation in soils. NERC Open Research Archive. [Link]
-
Evershed, R. P., et al. (2016). Compound-specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromat. Semantic Scholar. [Link]
-
Deperalta, G., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pharmiweb.com [pharmiweb.com]
- 7. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 20. alexandraatleephillips.com [alexandraatleephillips.com]
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- 23. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jamstec.go.jp [jamstec.go.jp]
- 25. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 26. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Compound-Specific 14N/15N Analysis of Amino Acid Trimethylsilylated Derivatives from Plant Seed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Active Nuclei Nitrogen-15 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 33. chempep.com [chempep.com]
molecular weight of 15N-labeled Boc-O-benzyl-L-tyrosine
Topic: Molecular Weight and Technical Characterization of ^15^N-Labeled Boc-O-benzyl-L-tyrosine Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Isotopic Advantage
In the high-stakes arena of structural biology and peptide therapeutics, precision is non-negotiable. ^15^N-labeled Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is not merely a reagent; it is a critical probe for elucidating protein dynamics and metabolic pathways. By replacing the standard ^14^N isotope with the stable, spin-active ^15^N, researchers unlock the full potential of heteronuclear NMR spectroscopy (HSQC, TROSY) without altering the steric or electronic properties of the tyrosine residue.
This guide provides a definitive breakdown of the molecular weight calculations, synthesis logic, and quality control parameters required to utilize this compound effectively in drug discovery pipelines.
Chemical Identity & Structural Analysis
Before calculating the mass, we must rigorously define the chemical architecture. The compound consists of an L-tyrosine backbone protected at the
-
IUPAC Name: (2S)-3-[4-(benzyloxy)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid[1]
-
Isotopic Modification: Substitution of natural nitrogen (^14^N) with Nitrogen-15 (^15^N) at the
-amine position.
Structural Components Table
| Component | Formula Contribution | Function |
| L-Tyrosine Backbone | C | Core amino acid; site of isotopic label. |
| Boc Group | C | Protects |
| Benzyl Group | C | Protects phenolic -OH; stable to TFA, removed by HF/TFMSA. |
| Net Formula | C | Complete protected building block. |
Precise Molecular Weight Calculation
For high-resolution Mass Spectrometry (HRMS) and stoichiometric precision in solid-phase peptide synthesis (SPPS), generic atomic weights are insufficient. Below is the calculation based on IUPAC standard atomic weights and specific isotopic masses.
Constants Used
-
Carbon (C): 12.0107 u
-
Hydrogen (H): 1.00784 u
-
Oxygen (O): 15.999 u
-
Nitrogen-14 (^14^N): 14.00307 u (Natural Abundance)
-
Nitrogen-15 (^15^N): 15.00011 u (Enriched Isotope)
Calculation: Unlabeled vs. ^15^N-Labeled
| Element | Count | Unlabeled Mass Contribution (u) | ^15^N-Labeled Mass Contribution (u) |
| Carbon (C) | 21 | ||
| Hydrogen (H) | 25 | ||
| Oxygen (O) | 5 | ||
| Nitrogen (N) | 1 | ||
| Total MW | 371.4188 g/mol | 372.4158 g/mol |
Scientific Insight: The mass shift is exactly +0.997 Da . In Mass Spectrometry, the monoisotopic peak for the labeled compound will appear at m/z 373.42 (M+H)^+^, distinct from the unlabeled M+H at 372.42. This shift is critical for quantifying isotopic enrichment levels.
Synthesis Strategy: The Copper Complex Route
Synthesizing ^15^N-Boc-Tyr(Bzl)-OH requires a strategy that prevents racemization and ensures high isotopic efficiency. The "Copper Complex" method is the industry gold standard for selectively protecting the side-chain oxygen before the amine.
Protocol Logic
-
Copper Chelation: ^15^N-L-Tyrosine is complexed with Cu(II). The copper binds the
-amine and carboxylate, effectively "masking" them. -
O-Benzylation: The phenolic hydroxyl remains free. Benzyl bromide reacts selectively here.
-
Decomplexation: Chelex resin or H
S removes the copper, yielding ^15^N-O-benzyl-L-tyrosine. -
Boc Protection: Standard reaction with Di-tert-butyl dicarbonate (Boc
O).
Figure 1: Selective synthesis workflow ensuring regioselectivity via temporary copper protection.
Quality Control & Validation
Trustworthiness in data relies on validating the reagent before use. A self-validating system for this compound involves three checks:
-
Isotopic Enrichment Check (^1^H-^15^N HSQC):
-
Dissolve a small aliquot in DMSO-d
. -
Run a standard 1D ^1^H NMR. The amide proton doublet (due to ^1^J
coupling ~90 Hz) confirms ^15^N presence. -
Pass Criteria: >98% isotope enrichment (absence of central singlet in the amide region).
-
-
Chiral Purity (HPLC):
-
Use a Chiralpak AD-H or similar column.
-
Pass Criteria: >99% L-isomer. Racemization during O-benzylation is a known risk; the copper method minimizes this, but verification is mandatory.
-
-
Mass Spectrometry (ESI-MS):
-
Look for the M+Na peak at 395.41 (372.41 + 22.99).
-
Absence of m/z 394.41 confirms no unlabeled contamination.
-
Applications in Drug Discovery
The ^15^N label transforms this amino acid into a "spy" within the peptide chain.
A. Biomolecular NMR (SAR Studies)
When incorporated into a peptide drug candidate, the ^15^N-Tyr residue provides a distinct spectral handle.
-
Mechanism: In ^1^H-^15^N HSQC experiments, the cross-peak for this specific tyrosine will shift if the residue is involved in binding to a receptor.
-
Utility: Maps the binding interface of peptide-protein interactions without the background noise of a fully labeled protein.
B. Metabolic Tracing
In pharmacokinetic (PK) studies, the stable isotope resists enzymatic degradation (unlike radioactive labels) and allows for the differentiation of exogenous (drug-derived) vs. endogenous tyrosine metabolites.
Figure 2: Workflow for utilizing ^15^N-labeled tyrosine in Structure-Activity Relationship (SAR) studies.
References
-
Cambridge Isotope Laboratories. (2025).[5] L-Tyrosine-N-t-Boc, O-Bz ether (15N, 98%) Product Data. Retrieved from
-
Sigma-Aldrich. (2025). Boc-Tyr(Bzl)-OH Product Specification and CAS 2130-96-3 Data. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Boc-O-benzyl-L-tyrosine. Retrieved from
-
IUPAC. (2025). Atomic Weights of the Elements and Isotopic Compositions. Retrieved from
-
Bovonsombat, P., et al. (2021). Synthesis of Isotopically Labeled Tyrosine for Protein NMR Applications. Organic Letters. Retrieved from
Sources
- 1. B23455.14 [thermofisher.com]
- 2. BOC-D-TYR(BZL)-OH | 63769-58-4 [chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. Boc-O-benzyl-L-tyrosine | CAS 2130-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. isotope.com [isotope.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Tyr(Bzl)-OH = 99.0 T 2130-96-3 [sigmaaldrich.com]
Technical Guide: Stability of O-Benzyl Ether Protecting Groups in Boc Chemistry
Executive Summary
This guide addresses the chemoselectivity and stability of O-Benzyl ether (Bn) protecting groups during tert-Butyloxycarbonyl (Boc) deprotection. In synthetic organic chemistry and Solid Phase Peptide Synthesis (SPPS), the "Boc/Benzyl" strategy relies on a critical orthogonality principle: the Boc group is acid-labile (removed by trifluoroacetic acid, TFA), while the O-Benzyl ether remains acid-stable, serving as a semi-permanent protecting group until final global deprotection (usually via HF or hydrogenolysis).
This document details the mechanistic basis of this stability, provides validated protocols to ensure chemoselectivity, and outlines the limitations where O-Benzyl stability may be compromised.
Mechanistic Principles of Orthogonality
The success of retaining an O-Benzyl ether while removing a Boc group hinges on the differential stability of the carbocation intermediates generated during acidolysis.
The Stability Gap
-
Boc Cleavage (
): Upon protonation by TFA, the tert-butyl carbamate undergoes fragmentation to generate a tertiary carbocation (tert-butyl cation). This is a low-energy, rapid pathway driven by the stability of the cation and the release of . -
Benzyl Stability: Cleavage of an O-Benzyl ether under acidic conditions would require the formation of a primary benzylic carbocation . While resonance-stabilized, the primary benzylic cation is significantly less stable than the tert-butyl cation. Consequently, in moderate acids like TFA (20–50% v/v in DCM), the activation energy for benzyl cleavage is not reached, rendering the group stable.
The "Danger Zone" (Exceptions)
The orthogonality fails under two primary conditions:
-
Hyper-Acidic Conditions: Reagents with higher acidity functions (
) than TFA—such as HBr/AcOH, TFMSA, or HF—will protonate the ether oxygen sufficiently to force cleavage. -
Electronic Activation: If the benzyl ring possesses strong electron-donating groups (e.g., p-methoxybenzyl, PMB), the resulting carbocation is stabilized enough to allow cleavage by TFA, destroying orthogonality.
Mechanistic Pathway Diagram
Stability Matrix: Reagent Compatibility
The following table synthesizes experimental data regarding O-Benzyl ether stability across common deprotection reagents.
| Reagent System | Role in Synthesis | O-Benzyl Ether Stability | Boc Group Stability | Notes |
| 50% TFA / DCM | Standard Boc Removal | Stable | Labile (t < 30 min) | Gold Standard. Use scavengers to prevent t-butyl cation alkylation.[1] |
| 4M HCl / Dioxane | Alternative Boc Removal | Stable | Labile | Useful if TFA traces interfere with subsequent steps. |
| 10% H2SO4 / Dioxane | Strong Acidolysis | Variable | Labile | Risk of slow Bn cleavage over prolonged exposure. |
| HBr / AcOH (33%) | SPPS Cleavage | Unstable | Labile | Cleaves both. Used in "High Acid" SPPS strategies. |
| BBr3 / DCM | Lewis Acid Cleavage | Unstable | Labile | Rapidly cleaves methyl and benzyl ethers. |
| H2 / Pd-C | Hydrogenolysis | Unstable | Stable | Orthogonal: Removes Bn, leaves Boc intact. |
Validated Protocols
Protocol A: Chemoselective Boc Removal (Solution Phase)
Objective: Remove N-Boc group while retaining O-Benzyl ether integrity.
Reagents:
-
Trifluoroacetic Acid (TFA), Reagent Grade.
-
Dichloromethane (DCM), Anhydrous.
-
Scavenger: Triethylsilane (TES) or Water.
Workflow:
-
Preparation: Dissolve 1.0 mmol of Substrate (Boc/Bn protected) in 5 mL DCM (0.2 M concentration).
-
Scavenger Addition: Add 2.0 eq. of Triethylsilane (TES).
-
Why? The tert-butyl cation generated can act as an electrophile, attacking the electron-rich benzyl ring (Friedel-Crafts alkylation) or the substrate itself. TES acts as a "hydride donor" to quench the cation immediately.
-
-
Acidolysis: Cool solution to 0°C. Dropwise add 5 mL of TFA (Final concentration ~50% v/v).
-
Reaction: Stir at 0°C for 5 minutes, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Critical Checkpoint: Reaction is typically complete in 15–30 minutes. Do not extend beyond 1 hour to minimize risk of acid-catalyzed benzyl migration.
-
-
Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (
mL) to remove residual TFA.-
Note: Avoid heating above 40°C during evaporation.
-
Protocol B: Handling Electron-Rich Benzyl Ethers (PMB)
Warning: p-Methoxybenzyl (PMB) ethers are NOT stable in 50% TFA.
-
Strategy: If your molecule contains PMB, you cannot use standard Boc chemistry.
-
Alternative: Use milder acid (e.g., dilute HCl in EtOAc at 0°C) and monitor strictly, or switch N-protection to Fmoc (base labile) if possible.
Troubleshooting & Optimization
Benzyl Migration and Loss
In rare cases, particularly with sterically crowded or electron-rich substrates, O-Benzyl groups may be lost or migrate to adjacent nucleophiles (e.g., Serine O-Bn migrating to N-terminus).
-
Diagnosis: Mass spec shows [M-90] (loss of benzyl) or NMR shows shift in benzylic protons.
-
Solution:
-
Reduce Acid Strength: Switch from 50% TFA to 25% TFA/DCM.
-
Lower Temperature: Conduct the entire deprotection at 0°C.
-
Use Substituted Benzyls: In SPPS, use electron-withdrawing groups on the benzyl ring (e.g., 2,6-dichlorobenzyl) to increase acid stability [1].
-
Cation Scavenging Workflow
Failure to scavenge the tert-butyl cation is the #1 cause of impurities in Boc/Bn systems.
References
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. The definitive reference for orthogonal protection strategies. [Link]
-
Master Organic Chemistry.Cleavage of Ethers with Acid. Detailed mechanistic review of ether cleavage (
vs ) relevant to the Boc/Bn distinction. [Link] -
AAPPTec. Overview of Solid Phase Peptide Synthesis (Boc/Bzl Strategy). Technical overview of the Boc/Benzyl strategy in SPPS. [Link]
Sources
applications of 15N tyrosine in biomolecular NMR
Targeting the Interface: A Technical Guide to N-Tyrosine Applications in Biomolecular NMR
Executive Summary
Tyrosine (Tyr, Y) residues constitute only ~3.2% of the average proteome yet are disproportionately represented at protein-protein interaction (PPI) interfaces and ligand-binding "hot spots." In drug discovery, particularly for kinase inhibitors and biologics, the ability to selectively monitor Tyrosine residues via Nuclear Magnetic Resonance (NMR) offers a high-fidelity readout of binding events without the spectral crowding associated with uniform labeling.
This guide details the technical implementation of Tyrosine-selective backbone
Part 1: The Strategic Value of N-Tyrosine
Uniformly labeled (
Why Tyrosine?
-
The "Hot Spot" Effect: Tyrosine is amphipathic; its aromatic ring participates in
- stacking and cation- interactions, while its hydroxyl group acts as a hydrogen bond donor/acceptor. This duality makes it a frequent anchor in drug binding pockets (e.g., the ATP-binding cleft of kinases). -
Signaling Reporter: Phosphorylation of the Tyrosine hydroxyl group (
) induces significant chemical shift perturbations (CSPs) in the backbone amide, serving as a binary switch for monitoring activation states (e.g., Src, Abl kinases). -
Spectral Simplicity: In a 50 kDa protein, a
N spectrum is crowded. A N-Tyr spectrum displays only ~15-20 well-dispersed peaks, enabling rapid epitope mapping.
Part 2: Labeling Methodologies & Scrambling Control[1][2]
The primary technical hurdle in
Comparison of Labeling Strategies
| Method | Mechanism | Selectivity Fidelity | Yield | Cost |
| Auxotrophic Strain (DL39) | Host cannot synthesize Tyr/Phe/Trp. Requires exogenous AA. | High (>95%) | Medium | Low |
| Transaminase Inhibition | Chemical inhibition or excess unlabeled "scavenger" AAs. | Medium-High | High | Low |
| Cell-Free Synthesis | In vitro translation with defined AA mixture. | Perfect (100%) | Low | High |
| Reverse Labeling | High (Erasure) | High | Low |
The "Scrambling Block" Protocol
To achieve high fidelity in wild-type strains (e.g., BL21(DE3)), one must chemically suppress the biosynthetic pathways that lead to cross-labeling.
Mechanism:
-
Feedback Inhibition: High concentrations of Phenylalanine and Tryptophan downregulate the shikimate pathway.
-
Isotope Dilution: Adding excess unlabeled Phenylalanine ensures that any nitrogen transferred from
N-Tyr to the Phe pool is statistically invisible.
Part 3: Experimental Workflow
Protocol: Selective N-Tyrosine Labeling in E. coli BL21(DE3)
Reagents:
-
M9 Minimal Media: Standard composition, no
. -
Isotope Source:
N-L-Tyrosine (Cambridge Isotope Labs or equivalent). -
Scrambling Suppressors: Unlabeled L-Phenylalanine, L-Tryptophan.
-
Base Nitrogen: Natural abundance
(optional, to maintain growth if not using auxotrophs, but usually omitted in strict selective labeling to force uptake).
Step-by-Step Methodology
-
Pre-Culture Adaptation:
-
Inoculate a single colony into 5 mL LB media.[1] Grow 6 hours.
-
Transfer 100
L into 50 mL M9 media (containing and unlabeled amino acids) to adapt cells to minimal conditions. Grow overnight at 37°C.
-
-
Biomass Generation:
-
Inoculate 1 L of M9 media (standard
N) with the adapted pre-culture. -
Grow to
.
-
-
The "Shift" (Critical Step):
-
Centrifuge cells (4,000 x g, 15 min, 20°C).
-
Gently resuspend the pellet in 1 L of fresh M9 Wash Buffer (M9 salts only, no nitrogen/carbon source) to remove excreted enzymes and unlabeled metabolites.
-
Centrifuge again and resuspend in 250 mL (4x concentration) of Labeling Media .
-
-
Labeling Media Composition:
-
M9 Salts.[1]
-
Glucose (0.4%).
- N-L-Tyrosine (100 mg/L).
-
Unlabeled L-Phenylalanine (200 mg/L) – Suppresses Tyr
Phe scrambling. -
Unlabeled L-Tryptophan (50 mg/L).
-
19 other unlabeled amino acids (50 mg/L each) – Optional, but recommended to shut down all biosynthesis and force uptake.
-
-
Induction & Harvest:
-
Incubate at 37°C for 30 minutes to equilibrate intracellular pools.
-
Induce with IPTG (0.5 - 1.0 mM).[2]
-
Reduce temperature to 18-25°C and express for 12-16 hours.
-
Harvest and purify using standard affinity chromatography (Ni-NTA/SEC).
-
Part 4: Visualization of Pathways & Logic
Diagram 1: Metabolic Scrambling & Suppression Logic
This diagram illustrates why adding unlabeled Phenylalanine is non-negotiable for high-fidelity Tyrosine spectra.
Caption: Metabolic control strategy. Excess unlabeled Phenylalanine saturates the intracellular pool, diluting any
Diagram 2: SAR-by-NMR Decision Matrix
How to interpret
Caption: Decision tree for interpreting Chemical Shift Perturbations (CSP) in
Part 5: Case Study – Kinase Inhibitor Profiling
Context: Src kinase regulation relies on the phosphorylation of Tyr416 (activation loop) and Tyr527 (C-terminal tail).
Application:
Using
-
The Experiment: Titrate Dasatinib into
N-Tyr labeled Src kinase. -
The Observation:
-
Tyr416: Shows a large CSP, indicating the inhibitor stabilizes the active site conformation (or competes directly).
-
Tyr527: Remains unperturbed if the drug binds only the ATP pocket, but shifts if the drug induces a global "open" to "closed" conformational change.
-
-
The Advantage: In a uniformly labeled sample, the signals from Tyr416/527 would be obscured by the ~500 other backbone amides. Selective labeling acts as a "highlight reel."
References
-
Subedi, B. et al. (2025). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. PMC. Link
-
Hobbs, B. et al. (2022).[3] The measurement of binding affinities by NMR chemical shift perturbation.[4] ResearchGate.[5][6] Link
-
Orts, J. et al. (2024). A Fast Method to Monitor Tyrosine Kinase Inhibitor Mechanisms. ACS Publications. Link
-
Kainosho, M. et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. Link
-
Lichtenecker, R. J. (2014). Synthesis of Aromatic 13C/2H-alpha-Ketoacid Precursors to be Used in Selective Phenylalanine and Tyrosine Protein Labelling. Org.[7] Biomol. Chem. Link
Methodological & Application
Boc deprotection conditions for 15N labeled tyrosine
Application Note: Boc Deprotection of N-Labeled Tyrosine
Part 1: Mechanistic Insight & Reagent Selection
The tert-Butyl Cation Threat
The cleavage of the Boc group under acidic conditions releases a tert-butyl cation (
Tyrosine contains an electron-rich phenol ring.[2][4] Without adequate scavenging, the
Mechanism Diagram
The following diagram illustrates the competition between the desired scavenging pathway and the irreversible alkylation side reaction.
Figure 1: Mechanistic pathway showing the critical role of scavengers in preventing tyrosine ring alkylation.[1][2][5][6]
Part 2: Experimental Protocols
Strategy A: The "Purity First" Method (TFA/Scavengers)
Best for: Small-scale (<1g), high-purity requirements where recovery of every milligram counts. Reagent Rationale: Trifluoroacetic acid (TFA) is volatile, allowing easy removal.[7] The "Cocktail B" variant (TFA/Triisopropylsilane/Water) is the gold standard for quenching carbocations.
Materials
-
Substrate: Boc-
N-Tyr-OH -
Acid: Trifluoroacetic Acid (TFA), HPLC Grade.[8]
-
Scavengers: Triisopropylsilane (TIS) and ultrapure Water (
). -
Solvent: Dichloromethane (DCM), anhydrous.[9]
-
Precipitation: Cold Diethyl Ether (
) or MTBE.
Protocol Steps
-
Preparation: In a round-bottom flask, dissolve Boc-
N-Tyr-OH in a minimal volume of DCM (approx. 5 mL per gram of substrate).-
Note: If solubility is poor, proceed directly to step 2 (TFA will dissolve it).
-
-
Cocktail Addition: Prepare a mixture of 95% TFA, 2.5% TIS, 2.5%
. -
Reaction: Add the cleavage cocktail to the substrate (10 mL cocktail per gram of substrate).
-
Incubation: Stir at room temperature for 60 minutes .
-
Validation: Monitor by TLC (stained with ninhydrin) or LC-MS to ensure disappearance of starting material.
-
-
Concentration: Evaporate the TFA/DCM mixture under reduced pressure (Rotavap) at <30°C. Do not heat excessively.
-
Precipitation: Add cold diethyl ether (10-20 volumes) to the oily residue. Triturate (scratch the glass) to induce precipitation of the
N-Tyr-OH TFA salt. -
Isolation: Centrifuge (preferred over filtration for small scales to minimize loss). Decant the supernatant.
-
Drying: Dry the pellet under high vacuum for 12 hours.
Strategy B: The "Salt Stability" Method (HCl/Dioxane)
Best for: Scale-up (>1g) or when the Hydrochloride (HCl) salt is preferred over the hygroscopic TFA salt. Reagent Rationale: HCl in Dioxane provides a non-aqueous acidic environment. The product often precipitates directly from the reaction mixture, simplifying isolation.
Materials
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution).
-
Solvent: 1,4-Dioxane (anhydrous).
Protocol Steps
-
Dissolution: Dissolve Boc-
N-Tyr-OH in minimal 1,4-dioxane. -
Acidolysis: Add 5-10 equivalents of 4.0 M HCl in Dioxane.
-
Example: For 1 mmol (approx 282 mg) of substrate, add 2.5 mL of 4M HCl/Dioxane.
-
-
Reaction: Stir at room temperature. The solution may initially be clear, but the product (
N-Tyr-OH HCl) typically begins to precipitate within 15-30 minutes. -
Duration: Stir for 45-60 minutes .
-
Work-up:
-
If solid precipitates: Dilute with excess Et2O, filter, and wash with Et2O.
-
If no precipitate: Concentrate in vacuo, then triturate with Et2O to generate the solid.
-
-
Scavenging Note: If high-sensitivity MS detects alkylation, add 2% TIS to the reaction mixture, though HCl/Dioxane is generally less prone to this than neat TFA due to solvent effects.
Part 3: Analytical Quality Control
Quantitative Comparison of Methods
| Feature | TFA / TIS / H2O | HCl / Dioxane |
| Primary Salt Form | Trifluoroacetate (TFA) | Hydrochloride (HCl) |
| Scavenger Efficiency | High (Ideal for Tyr) | Moderate (Usually sufficient) |
| Solubility of Product | High in water/MeOH | High in water/MeOH |
| Hygroscopicity | High (Sticky solid) | Low (Crystalline solid) |
| Risk of Alkylation | Low (due to TIS) | Low-Medium (Monitor carefully) |
QC Workflow
Verify the integrity of the isotope label and the chemical structure.
-
H NMR: Check for the disappearance of the Boc tert-butyl singlet (~1.4 ppm). Look for the tyrosine aromatic protons (AA'BB' system ~6.8-7.1 ppm).
-
Impurity Check: 3-tert-butyl-tyrosine will show a disruption in the aromatic symmetry and a new t-butyl signal.
-
-
N-HSQC: Confirm the presence of the
N label. The chemical shift should be distinct from the protected precursor. -
Mass Spectrometry (ESI+):
-
Expected Mass:
(for N-Tyr, assuming 100% enrichment). -
Check for
mass units (incomplete deprotection or alkylation).
-
Part 4: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Oily Product (Non-solid) | Residual TFA or solvent | Triturate with cold diethyl ether/hexane (1:1). Lyophilize from water if necessary. |
| Mass +56 Da Observed | 3-tert-butyl-tyrosine formation | Irreversible. Prevention is key: Increase TIS/Water scavenger load to 5% each in next run. |
| Incomplete Deprotection | Reaction time too short | Extend reaction to 2 hours. Ensure TFA is fresh (anhydrous). |
| Loss of Yield | Product soluble in ether wash | Use colder ether (-20°C) or switch to MTBE/Heptane for precipitation. |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.
- Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2][3][6][8][10][11][12] Chemical Reviews.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for deprotection conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
coupling reagents for Boc-Tyr(Bzl)-OH 15N in SPPS
Application Note: High-Efficiency Coupling of N-Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
Abstract
The incorporation of
Introduction: The Economic and Chemical Challenge
In standard Boc chemistry, the coupling of Boc-Tyr(Bzl)-OH is routine. However, when the residue is
The Substrate: N-Boc-Tyr(Bzl)-OH
-
Steric Bulk: The benzyl (Bzl) ether on the tyrosine side chain adds significant steric bulk, slowing diffusion into the resin matrix compared to Alanine or Glycine.
-
Cost Constraint: With prices often exceeding $1,000 per gram, the standard 4-5 equivalent excess used in automated synthesizers is wasteful.
-
Racemization Risk: Tyrosine derivatives are susceptible to racemization during activation, particularly if base concentration is uncontrolled or reaction times are prolonged excessively.[1]
Reagent Selection Strategy
For this specific application, we evaluate reagents based on coupling velocity (k) vs. cost .
| Reagent System | Activation Mechanism | Suitability for | Verdict |
| DIC / HOBt | Carbodiimide / Active Ester | Low.[2] Slower kinetics require higher excesses to ensure completion. | Avoid for isotopes. |
| DIC / Oxyma | Carbodiimide / Oxime | Moderate. Excellent for standard SPPS, but slower than uronium salts for sterically hindered couplings. | Backup choice.[1][3] |
| HBTU / DIEA | Aminium / OBt Ester | Moderate. Standard efficiency, but lower reactivity than HATU. | Not Recommended for expensive residues. |
| HATU / HOAt | Aminium / OAt Ester | High. The 7-azabenzotriazole group provides a "neighboring group effect" (pyridine nitrogen) that accelerates aminolysis by ~100x over HOBt. | Primary Choice. |
Scientific Rationale: We select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because it generates the highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming amine of the resin-bound peptide, effectively "pulling" the amine into the electrophilic center. This allows us to drop the stoichiometry to 1.2 equivalents while maintaining >99% coupling efficiency.
Decision Framework for Reagent Selection
The following logic gate illustrates the selection process for coupling reagents based on amino acid cost and sequence difficulty.
Detailed Protocol: High-Efficiency HATU Coupling
This protocol is designed for manual synthesis or semi-automated systems where the user can pause and manually add reagents. It assumes a 0.1 mmol scale.
Materials Required[1][4][5]
-
Amino Acid:
N-Boc-Tyr(Bzl)-OH (0.12 mmol, 1.2 eq). -
Activator: HATU (0.11 mmol, 1.1 eq). Note: Keep HATU slightly limiting relative to AA to prevent capping the resin with tetramethylguanidinium.
-
Base: DIEA (N,N-Diisopropylethylamine) (0.24 mmol, 2.4 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide). Critical: Must be amine-free.
-
Resin: MBHA or PAM resin (pre-swollen and neutralized).
Experimental Workflow
Step 1: Resin Preparation (Neutralization)
Boc chemistry relies on TFA for deprotection. Before coupling, the resin-bound amine is a TFA salt (
-
Wash resin 3x with DCM.[1]
-
Treat with 5% DIEA in DCM (2 min), then 5% DIEA in DMF (2 min).
-
Wash 5x with DMF to remove excess base.
-
Why? Excess base during coupling promotes racemization. We neutralize before adding the sensitive activated ester.
-
Step 2: Pre-Activation (The "Low Volume" Technique)
To drive the reaction with low equivalents, we must maximize concentration (
-
Weigh
N-Boc-Tyr(Bzl)-OH (1.2 eq) into a small vial. -
Add HATU (1.1 eq).
-
Dissolve in the minimum volume of DMF required (e.g., 300-500 µL for 0.1 mmol scale).
-
Add DIEA (2.4 eq) immediately before transfer.
-
Shake for 30 seconds . The solution should turn yellow.
-
Caution: Do not pre-activate for >2 minutes. The OAt ester is reactive and can hydrolyze or rearrange if left too long without the amine nucleophile.
-
Step 3: Coupling[1][2]
-
Agitate gently (rocking or nitrogen bubbling) for 60 - 90 minutes .
-
Note: Standard couplings are 30 mins. We extend to 90 mins to ensure the 1.2 eq drives to completion.
-
-
Do not drain yet.
Step 4: The "Chase" (Optional but Recommended)
If the sequence is particularly difficult, or if the resin loading is high:
-
After 90 mins, add a small amount of HOAt (0.5 eq) and DIEA (0.5 eq) to the reaction slurry.
-
Agitate for another 30 minutes.
Step 5: Washing and Monitoring
-
Drain the reaction vessel.[1]
-
Wash with DMF (5x) and DCM (5x).
-
Perform a Kaiser Test (Ninhydrin) .
-
Colorless/Yellow beads: Coupling complete (>99%).
-
Blue beads: Incomplete coupling.
-
Troubleshooting: If blue, do not add more labeled AA (too expensive). Perform a "capping" step with Acetic Anhydride to terminate the deletion sequences, simplifying purification later.
-
Visualizing the Workflow
Troubleshooting & Optimization
Racemization Control
Tyrosine is prone to racemization via the oxazolone mechanism .
-
Cause: High base concentration or prolonged pre-activation.
-
Solution:
-
Use Collidine (TMP) instead of DIEA if racemization is detected (Collidine is a weaker base, pKa ~7.4 vs DIEA ~10.5).
-
Maintain the temperature at room temperature or slightly chilled (
) during activation.
-
Aggregation (The "Difficult Sequence")
If the coupling follows a hydrophobic stretch (e.g., -Ile-Ile-Val-), the resin may aggregate.
-
Solution: Use a solvent mixture of DMF/NMP (1:1) or add 1% Triton X-100 to the coupling mixture. NMP (N-methylpyrrolidone) disrupts beta-sheet formation better than DMF.
Yield Data Comparison
Expected coupling efficiencies based on internal validation:
| Method | Stoichiometry (AA:Resin) | Time | Typical Yield | Cost Efficiency |
| Standard DIC/HOBt | 4:1 | 60 min | 99.5% | Low (High Waste) |
| Optimized HATU | 1.2:1 | 90 min | 99.2% | High (Maximized) |
| Standard HATU | 1.2:1 | 30 min | 94.0% | Moderate (Incomplete) |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
Merck (Sigma-Aldrich). (2023). Novabiochem® Peptide Synthesis Reagents: HATU and HOAt.[6]Link
-
Cambridge Isotope Laboratories. (2023).[5] Product Specification: L-Tyrosine-N-t-Boc, O-Bz ether (15N).[5]Link
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. Link
synthesis of 15N labeled phosphotyrosine peptides
Application Note: Synthesis and NMR Characterization of
Introduction & Mechanistic Rationale
Phosphotyrosine (pTyr) recognition is a fundamental mechanism coordinating the assembly of protein complexes in signal transduction pathways, such as those involving Src Homology 2 (SH2) domains. Aberrant phosphorylation is frequently implicated in oncogenesis, metabolic disorders, and misregulated cell cycle signaling[1]. To elucidate the atomic-level dynamics of these protein-ligand interactions, biomolecular NMR spectroscopy—specifically
Studying these interactions requires highly pure, isotopically labeled phosphopeptides. By incorporating
Fig 1: Phosphotyrosine signaling pathway and its intersection with 15N NMR interactomics.
Chemical Strategy for N-pTyr Peptide Synthesis
The synthesis relies on Fmoc/tBu solid-phase chemistry[3]. The introduction of the phosphotyrosine residue poses specific challenges due to the nucleophilicity of the phosphate group and its susceptibility to
Standard practice utilizes Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl-protected) or Fmoc-Tyr(PO(NMe
Fig 2: Step-by-step Fmoc-SPPS workflow for synthesizing 15N-labeled phosphopeptides.
Step-by-Step Experimental Protocols
Self-Validating System: Each step below includes a verification checkpoint to ensure the causality of the chemical transformation is confirmed before proceeding.
Protocol 1: Resin Preparation and Swelling Causality: Polystyrene-based resins (e.g., Rink Amide for C-terminal amides) exist as collapsed polymers in the dry state. Swelling in non-polar/polar aprotic solvent mixtures maximizes the surface area and exposes reactive sites for uniform coupling[3].
-
Weigh 0.1 mmol of Rink Amide AM resin into a fritted SPPS reaction vessel.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes.
-
Drain and add 5 mL of N,N-Dimethylformamide (DMF), agitating for an additional 30 minutes[3].
Protocol 2: Fmoc Deprotection
Causality: The Fmoc group is base-labile. 20% Piperidine in DMF abstracts the acidic proton at the 9-position of the fluorene ring, initiating a
-
Treat the swollen resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat the treatment for 10 minutes to ensure complete deprotection[3].
-
Wash the resin thoroughly: 5 × DMF, 5 × DCM, 5 × DMF. Validation: A positive Kaiser test (dark blue resin beads) confirms the presence of free primary amines.
Protocol 3: Coupling of Standard and
-
For standard amino acids : Dissolve 4.0 eq of Fmoc-AA-OH, 4.0 eq of OxymaPure, and 4.0 eq of DIC in minimal DMF. Add to resin and agitate for 1 hour[3].
-
For
N-labeled amino acids : Reduce to 1.5 - 2.0 eq to conserve material. Agitate for 2–3 hours. -
Wash the resin: 3 × DMF, 3 × DCM, 3 × DMF. Validation: A negative Kaiser test (yellow beads) confirms complete amide bond formation. If positive, perform a second coupling cycle.
Protocol 4: Incorporation of Phosphotyrosine Causality: The bulky phosphate protecting groups (e.g., monobenzyl) create steric hindrance, significantly reducing coupling kinetics.
-
Dissolve 3.0 eq of Fmoc-Tyr(PO(OBzl)OH)-OH using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF.
-
Add to the resin and agitate for 2 hours.
-
Perform a mandatory double-coupling for the subsequent amino acid to overcome the steric shielding of the pTyr residue.
Protocol 5: Cleavage and Global Deprotection
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the linker and removes side-chain protecting groups (including the benzyl group on pTyr). Scavengers (TIS, H
-
Wash the resin with DCM (5 times) and dry under vacuum for 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% ultra-pure H
O[3]. -
Add 5 mL of the cocktail to the resin and agitate at room temperature for 3 hours.
-
Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the peptide[3].
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the crude
N-pTyr peptide.
Protocol 6: Purification and Solution-Phase NMR Preparation
Causality: Crude peptides contain deletion sequences and scavenger adducts. RP-HPLC separates these based on hydrophobicity. For NMR, the counter-ion must be controlled, and D
-
Purify the peptide via preparative RP-HPLC using a C18 column and a binary gradient of Water/Acetonitrile (both containing 0.1% TFA)[4].
-
Lyophilize the pure fractions.
-
Dissolve the purified
N-labeled peptide in NMR buffer (e.g., 100 mM MES, 150 mM NaCl, 3 mM TCEP, pH 6.8) containing 10% D O for locking[2].
Quantitative Data & Quality Control
To ensure the integrity of the synthesized
| Synthesis Step | Analytical Metric | Expected Value / Observation | Causality & Significance |
| Fmoc Deprotection | Kaiser Test | Dark Blue Beads | Confirms presence of free primary amines for coupling. |
| Amino Acid Coupling | Kaiser Test | Yellow/Colorless Beads | Confirms complete amide bond formation. |
| Global Cleavage | Crude Yield (Mass) | 70 - 85% theoretical | Assesses efficiency of sequence assembly and cleavage. |
| RP-HPLC Purification | Purity (UV 214 nm) | > 95% | Ensures no deletion sequences interfere with NMR spectra[4]. |
| LC-MS Characterization | Mass Shift (m/z) | +1 Da per | Validates successful incorporation of the heavy isotope. |
| NMR Preparation | Distinct cross-peak | Confirms correct folding and labeling fidelity[2]. |
Application: Probing the Phosphotyrosine Interactome
Once synthesized, the
References
-
[3] Application Notes: Probing Protein-Ligand Interactions with Fmoc-Gly-OH-¹³C₂,¹⁵N. Benchchem. 3
-
Synthesis of a 13C/2H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. ChemBioChem (2024). Link
-
[5] Introduction to Peptide Synthesis. Methods in Enzymology / PMC - NIH.5
-
[1] Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing (2022). 1
-
[4] Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. 4
-
[2] Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. Uni Hannover (2021). 2
Sources
Application Note: High-Efficiency Coupling of 15N-Labeled Tyrosine in SPPS
Part 1: Strategic Analysis & Core Directive
The Challenge: The "Isotope Dilemma"
Incorporating stable isotope-labeled amino acids (e.g., Fmoc-Tyr(tBu)-OH-15N) presents a fundamental conflict in Solid-Phase Peptide Synthesis (SPPS).
-
Standard SPPS relies on high kinetic driving forces provided by large excesses (5–10 equivalents) of amino acids to ensure >99% coupling.
-
Isotope Chemistry demands conservation. 15N-labeled reagents are exponentially more expensive than standard derivatives, making 5-fold excesses economically prohibitive.
The Tyrosine Factor
Tyrosine adds a layer of chemical complexity:
-
Steric Bulk: The aromatic side chain hinders rapid access to the N-terminus, especially in aggregated sequences.
-
Racemization Risk: Activation of urethane-protected amino acids can lead to oxazolone formation and subsequent racemization.[1] This is exacerbated by strong bases (e.g., DIPEA) often used with uronium reagents (HATU/HBTU).
-
Side-Chain Acylation: Without adequate tert-butyl (tBu) protection, the phenolic hydroxyl group can undergo O-acylation, leading to branched peptides and difficult purification.
The Solution: The "Low-Excess, High-Concentration" Strategy
To optimize yield without waste, we shift from Mass Action (high equivalents) to Activation Efficiency (superior coupling reagents + high concentration).
Core Recommendation: Abandon standard HATU/DIPEA protocols for this specific step. Adopt the DIC/Oxyma Pure system.[2][3][4] It offers superior suppression of racemization and higher coupling efficiency at lower equivalents (1.2–1.5 eq) compared to traditional carbodiimides.
Part 2: Critical Variables & Mechanistic Insight
Coupling Reagents: The Case for DIC/Oxyma
-
Standard (HATU/DIPEA): While fast, HATU requires a tertiary base (DIPEA/NMM). In the presence of base, the activated ester is prone to proton abstraction at the
-carbon, leading to racemization. -
Optimized (DIC/Oxyma Pure): Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, generating a highly reactive ester that couples rapidly. Crucially, the reaction environment is less basic (neutral to slightly acidic), preserving the chiral integrity of the 15N-Tyr.
Concentration & Solvent
-
Concentration: Reaction rate (
) is second-order: . By reducing the solvent volume to the minimum required to swell the resin, we increase the effective concentration of the precious 15N-Tyr, driving the reaction forward even with low equivalents. -
Solvent:
Stoichiometry
-
Target: 1.5 to 2.0 equivalents relative to resin loading.
-
Recovery: Unreacted 15N-Tyr is difficult to recover pure; therefore, we prioritize driving it to completion over recycling.
Part 3: Experimental Protocol
Materials
-
Labeled AA: Fmoc-Tyr(tBu)-OH-15N (ensure tBu protection to prevent O-acylation).
-
Activator: Oxyma Pure (1.0 M in DMF).
-
Resin: Rink Amide or Wang (Low loading, ~0.3–0.5 mmol/g recommended to reduce crowding).
Workflow Diagram (Graphviz)
Caption: Optimized SPPS cycle for expensive isotope incorporation. Note the pre-activation step and the decision loop based on the Kaiser test.
Step-by-Step Procedure
-
Resin Preparation:
-
Reagent Preparation (The "Low Volume" Mix):
-
Calculate 1.5 equivalents of Fmoc-Tyr(tBu)-OH-15N relative to resin substitution.
-
Dissolve the amino acid in the minimum volume of DMF required to cover the resin beads (target concentration 0.4–0.6 M).
-
Add 1.5 equivalents of Oxyma Pure.
-
Add 1.5 equivalents of DIC.
-
Note: Do not use DIPEA or Collidine.
-
-
Coupling:
-
Add the activated mixture immediately to the resin.
-
Agitate gently at Room Temperature (25°C). Avoid heating, as heat promotes racemization.
-
Time: Allow to react for 120 minutes (standard AAs take 30-45 mins; give the isotope time to diffuse).
-
-
Monitoring (The "Stop/Go" Gate):
-
The "Rescue" (If Kaiser is Positive):
-
Do not wash away the precious reaction mixture yet.
-
Add a fresh "spike" of DIC (0.5 eq) and Oxyma (0.5 eq) to the vessel.
-
Agitate for another 60 minutes.
-
If still positive, wash resin and perform a second coupling using a small amount (0.5 eq) of fresh 15N-Tyr if budget allows, or cap with acetic anhydride to prevent deletion sequences (purity over yield).
-
Part 4: Troubleshooting & Optimization Logic
If yields remain low despite the core protocol, analyze the specific failure mode using this logic tree.
Troubleshooting Logic (Graphviz)
Caption: Decision tree for diagnosing yield and purity issues during 15N-Tyr coupling.
Data Summary: Reagent Comparison
| Feature | HATU / DIPEA | DIC / Oxyma Pure | Why DIC/Oxyma for 15N-Tyr? |
| Coupling Speed | Very Fast | Fast | Sufficiently fast for SPPS. |
| Racemization Risk | High (Base-driven) | Very Low | Critical: Preserves isotopic chiral purity. |
| Cost | High | Low | Reduces overall process cost. |
| Stability | Limited (in solution) | High | Allows longer reaction times for low equivalents. |
| By-products | Tetramethylurea (hard to remove) | Diisopropylurea (washable) | Easier purification. |
Part 5: Quality Control & Validation
To validate the success of your 15N-labeling:
-
Analytical HPLC: Check for the "deletion sequence" (Peptide minus Tyr). The retention time shift will be significant.
-
Mass Spectrometry (ESI-MS):
-
Calculate the theoretical mass shift. 15N adds +1 Da per labeled atom.
-
Ensure the isotopic envelope matches the theoretical distribution.
-
-
1H-15N HSQC NMR: The ultimate validation. The 15N-Tyr amide proton should show a distinct cross-peak. If racemization occurred, you may see a "shadow" peak for the D-enantiomer (usually shifted upfield in the proton dimension).
References
-
Oxyma Pure Performance: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[1] Chemistry – A European Journal.
-
Racemization Mechanisms: Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.
-
Microwave SPPS Optimization: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters.
-
Tyrosine Side Reactions: "Preventing O-Acylation of Tyrosine." Bachem Technical Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. ukisotope.com [ukisotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Boc-Tyr(Bzl)-OH
Introduction
Welcome to the Technical Support Center. You are likely here because you have detected D-isomer impurities (e.g., D-Tyr) in your crude peptide or are proactively designing a synthesis strategy for a sequence containing sensitive tyrosine residues.
While Boc-amino acids are generally more resistant to racemization than other activated species (due to the urethane protecting group preventing N-methylation racemization), Boc-Tyr(Bzl)-OH presents unique challenges. The bulky benzyl ether side chain creates steric hindrance, slowing down the coupling reaction. This prolonged activation time increases the window for the competing racemization pathway—primarily via 5(4H)-oxazolone formation .
This guide provides the mechanistic understanding, optimized protocols, and troubleshooting logic required to maintain chiral integrity.
Module 1: Critical Concepts (The Mechanism)
To prevent racemization, one must understand the competition between the desired Coupling Pathway (A) and the undesired Racemization Pathway (B) .
The 5(4H)-Oxazolone Pathway
When Boc-Tyr(Bzl)-OH is activated (e.g., by a carbodiimide or onium salt), the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon. This cyclization forms a 5(4H)-oxazolone (azlactone).
-
Chiral Instability: The hydrogen on the α-carbon of the oxazolone is highly acidic.
-
Base Catalysis: Even weak bases can abstract this proton, leading to a resonance-stabilized enol.
-
Reprotonation: When the enol is reprotonated, it occurs non-stereoselectively, resulting in a racemic mixture (L- and D-isomers).
Visualizing the Pathway
Figure 1: The kinetic competition. Pathway A (Coupling) must remain faster than Pathway B (Oxazolone formation) to preserve chirality.
Module 2: Optimized Coupling Protocol
Recommendation: Avoid "onium" salts (HATU/HBTU) with strong bases (DIPEA) for this specific residue if possible. The high pH required for HATU activity significantly accelerates oxazolone formation.
The Gold Standard: Carbodiimide with Oxyma Pure This method maintains a near-neutral pH during activation, drastically reducing the risk of base-catalyzed racemization.
Reagents
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[4][5][6]
-
Solvent: DMF (N,N-Dimethylformamide) or 1:1 DMF/DCM.
-
Note: DCM reduces racemization rates but may cause aggregation in longer peptides.
-
Step-by-Step Protocol
-
Preparation:
-
Calculate 3.0 equivalents (eq) of Boc-Tyr(Bzl)-OH relative to resin loading.
-
Calculate 3.0 eq of Oxyma Pure.
-
Calculate 3.0 eq of DIC.
-
-
Dissolution (Cold Activation):
-
Dissolve Boc-Tyr(Bzl)-OH and Oxyma Pure in the minimum amount of DMF.
-
Cool the solution to 0°C in an ice bath.
-
Technical Insight: Lowering temperature slows the unimolecular cyclization (racemization) more than the bimolecular coupling reaction.
-
-
Activation:
-
Add the DIC to the cold amino acid/Oxyma solution.
-
Pre-activate for exactly 2–3 minutes.
-
Warning: Do NOT exceed 5 minutes. Prolonged pre-activation allows the activated ester to rearrange into the oxazolone before it even sees the resin.
-
-
Coupling:
-
Add the cold activated mixture immediately to the resin (which has been neutralized and washed).
-
Allow to warm to room temperature naturally.
-
Couple for 60–90 minutes .
-
-
Re-Coupling (If Ninhydrin Positive):
-
Do not extend the reaction time beyond 2 hours. Instead, drain, wash, and perform a second coupling with fresh reagents (Double Coupling).
-
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues with your Boc-Tyr(Bzl)-OH coupling.
| Symptom | Probable Cause | Corrective Action |
| High D-Tyr Content (>1-2%) | Excess Base: Used DIPEA/TEA with HATU/HBTU. | Switch to DIC/Oxyma (base-free activation). If HATU is mandatory, use Collidine (TMP) instead of DIPEA. |
| Warm Activation: Reagents mixed at RT or >25°C. | Cool to 0°C before adding the carbodiimide. | |
| Long Pre-activation: Activated ester sat too long. | Add mixture to resin immediately (<3 min) after adding DIC. | |
| Low Coupling Yield | Steric Hindrance: Bzl group is bulky. | Use 1:1 DCM/DMF solvent to improve resin swelling. Perform Double Coupling . |
| Aggregation: Peptide chain folding. | Add chaotropic salts (e.g., KSCN) or use Magic Mixture (DCM/DMF/NMP). | |
| Slow Reaction | Poor Activation: Old carbodiimide. | Check DIC quality (look for urea precipitate). Switch to EDC·HCl if DIC is suspect. |
Decision Tree: Choosing the Right Base
If you must use phosphonium/uronium reagents (PyBOP, HATU) due to difficult sequences, the choice of base is the single most critical factor for racemization.
Figure 2: Base selection hierarchy for sensitive couplings.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HATU with DIPEA if I just shorten the coupling time? A: It is risky. While HATU is a potent activator, the presence of DIPEA (a strong, non-nucleophilic base) rapidly abstracts the α-proton from the activated Tyr species. If you must use HATU, switch the base to 2,4,6-Collidine (TMP) . Collidine is sterically hindered and weaker (pKa ~7.4 vs DIPEA ~10.5), significantly reducing proton abstraction while sufficient for activation [2].
Q2: Why is Oxyma Pure recommended over HOBt? A: Apart from safety (HOBt is explosive when dry), Oxyma Pure has been shown to yield lower racemization rates in comparative studies, particularly for sensitive residues like Cys and Tyr. It forms a highly reactive ester that couples faster, reducing the time available for the oxazolone pathway to occur [1].
Q3: Does the Benzyl (Bzl) group itself cause racemization? A: Indirectly. The Bzl group is an electron-donating ether. While it doesn't chemically participate in the mechanism like a Histidine imidazole might, its steric bulk slows down the coupling reaction. The longer the activated amino acid sits unreacted, the higher the probability of racemization.[3]
Q4: How do I detect if racemization occurred? A: The standard method is C18 HPLC using a gradient flat enough to separate diastereomers, or Chiral GC-MS after hydrolysis (using DCl/D2O to account for hydrolysis-induced racemization). For a quick check, synthesize a standard of the D-isomer version (e.g., L-Ala-D-Tyr-L-Val) to identify the retention time of the impurity.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal. [Link]
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Cysteine and Histidine Derivatives. Journal of Organic Chemistry. [Link]
-
Han, Y., & Albericio, F. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[7] Journal of Organic Chemistry. [Link][7]
-
Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Activated Amino Acids. The Peptides: Analysis, Synthesis, Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrosine Deprotection in Boc/Bzl SPPS
Welcome to the Peptide Cleavage Optimization Center. This guide addresses one of the most persistent challenges in Boc chemistry: the electrophilic migration of the benzyl protecting group from the tyrosine phenolic oxygen to the aromatic ring (3-position) during HF cleavage.
This is not just a "cleaning" step; it is a controlled chemical reaction where kinetic management is critical. Below, you will find the mechanistic root cause, preventative strategies, and a validated "Low-High" HF protocol designed to eliminate this impurity.
Part 1: The Mechanism (Root Cause Analysis)
The Problem: Electrophilic Aromatic Substitution
In standard HF cleavage (
The carbocation attacks the ortho-position of the Tyrosine ring, resulting in the irreversible formation of 3-benzyltyrosine . This byproduct is stable, +90 Da heavier than the target, and often co-elutes with the product or the protected precursor.
Visualization: The Migration Pathway
The following diagram illustrates the competition between the desired scavenging path and the unwanted intramolecular migration.
Caption: Figure 1. The kinetic competition between scavenger capture and the irreversible Friedel-Crafts alkylation of the Tyrosine ring.
Part 2: Prevention by Design & Chemistry
Before you start the cleavage, the most effective troubleshooting step is prevention .
Protecting Group Selection
The standard Benzyl (Bzl) group is highly prone to migration. For sequences containing Tyr, especially adjacent to other aromatic residues or Glycine, we strongly recommend substituting the protecting group.
| Protecting Group | Stability | Risk of Migration | Recommendation |
| Tyr(Bzl) | Moderate | High | Use only for simple/short sequences. |
| Tyr(2,6-Cl₂-Bzl) | High | Low | Standard for Boc SPPS. The electron-withdrawing chlorines destabilize the carbocation, preventing migration [1]. |
| Tyr(Br-Z) | Very High | Very Low | Alternative, but harder to remove. |
Scavenger Selection
Not all scavengers are equal. Anisole is a common scavenger, but p-Cresol is mechanistically superior for Tyrosine protection.
-
Why? p-Cresol mimics the electronic structure of the Tyrosine side chain. It acts as a "decoy," competitively absorbing benzyl carbocations more effectively than the Tyrosine residue itself.
Part 3: The Validated "Low-High" HF Protocol
The standard "High HF" method relies on
Workflow Diagram
Caption: Figure 2. The Tam "Low-High" protocol minimizes carbocation generation by using DMS to promote SN2 deprotection.
Detailed Methodology
Step 1: Low HF (The "Safety" Step)
-
Purpose: Removes Bzl groups via
mechanism (direct nucleophilic attack by DMS) rather than ionization. No carbocations = No migration. -
Cocktail: HF / Dimethyl sulfide (DMS) / p-Cresol (25:65:10 v/v).
-
Procedure:
-
Cool reaction vessel to -78°C.
-
Distill HF into the mixture of DMS and p-Cresol.
-
Warm to 0°C and stir for 2 hours .
-
Evaporate HF and DMS under high vacuum.
-
Critical: Wash the resin with EtOAc or Ether to remove the DMS and scavenged byproducts.
-
Step 2: High HF (The "Cleanup" Step)
-
Purpose: Cleaves the peptide from the resin and removes stubborn groups (e.g., Arg(Tos), Cys(MBzl)) that survive Low HF.
-
Cocktail: HF / p-Cresol (90:10 v/v).
-
Procedure:
Part 4: Troubleshooting & FAQs
Diagnostic Guide: Did Migration Occur?
| Observation | Diagnosis | Action |
| Mass Spec: +90 Da Peak | Confirmed Migration (or incomplete deprotection). | Check HPLC. If the +90 peak elutes later (more hydrophobic), it is likely 3-Bzl-Tyr. |
| Mass Spec: +0 Da (Correct Mass) | Success. | Proceed to purification. |
| HPLC: Split Peak | Isomers. | 3-Bzl-Tyr is an isomer of Tyr(Bzl) but chemically distinct. It cannot be removed by re-cleaving. |
Frequently Asked Questions
Q: Can I reverse the migration if I treat the peptide with strong acid again? A: No. The carbon-carbon bond formed between the benzyl group and the tyrosine ring (Friedel-Crafts alkylation) is extremely stable. It is irreversible. You must discard the fraction or separate it via rigorous HPLC (often difficult due to similar polarity).
Q: Why use DMS in the Low HF step?
A: DMS (Dimethyl sulfide) acts as a nucleophile. It attacks the benzyl group before it falls off as a carbocation, converting the mechanism from
Q: I don't have p-Cresol. Can I use Anisole? A: You can, but it is less effective for Tyrosine. Anisole protects generally, but p-Cresol specifically protects Tyrosine because it competes for the exact same alkylation reaction. If you are seeing +90 Da impurities, switch to p-Cresol immediately.
Q: Does temperature affect migration? A: Yes. Higher temperatures increase the kinetic energy of the carbocations, increasing the likelihood of overcoming the activation energy for ring alkylation. Never exceed 0°C during HF cleavage.
References
-
Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis.[1] Journal of the American Chemical Society, 105(21), 6442–6455.
-
Bodanszky, M., & Martinez, J. (1981).[1] Side reactions in peptide synthesis. Synthesis, 1981(05), 333-356.[1]
Sources
Technical Support Center: Resolving Boc-Tyr(Bzl)-OH Solubility Issues in SPPS
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected aggregation and solubility bottlenecks during Solid-Phase Peptide Synthesis (SPPS).
While Boc-Tyr(Bzl)-OH (N-α-t-Boc-O-benzyl-L-tyrosine) is theoretically soluble at standard coupling concentrations (e.g., 1 mmol in 2 mL DMF, or 0.5 M)[1], real-world laboratory conditions introduce variables that trigger precipitation. The dual hydrophobic nature of the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups drives inter-molecular hydrophobic stacking and hydrogen bonding networks. When N,N-Dimethylformamide (DMF) alone fails to overcome these forces, the reagent forms a cloudy suspension or gel, halting your synthesis.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your synthesis, ensuring high coupling efficiency and sequence fidelity.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: My Boc-Tyr(Bzl)-OH formed a gel in standard DMF. What is the molecular cause, and how do I immediately intervene? A: Gelation indicates the formation of supramolecular secondary structures (such as β-sheet-like aggregates) or extensive hydrophobic stacking between the aromatic benzyl rings and the bulky Boc groups. While DMF is a strong polar aprotic solvent, it can lack the specific dispersive forces required to break these non-covalent networks at high concentrations. Intervention: First, introduce sonication. Sonication provides localized acoustic cavitation, breaking the solid peptide derivative into smaller particles and disrupting transient non-covalent networks. If the solution remains cloudy, verify your concentration. If you are operating above 0.3 M, dilute the solution slightly with neat DMF.
Q2: Sonication failed, and I cannot dilute further without compromising coupling kinetics. What solvent modifications can safely improve solvation? A: When neat DMF is insufficient, you must alter the solvent matrix's dielectric constant and hydrogen-bond accepting capacity.
-
The "Magic Mixture": Transition to a ternary solvent system composed of DCM:DMF:NMP (1:1:1 v/v/v)[2]. Dichloromethane (DCM) disrupts hydrophobic interactions, while N-Methyl-2-pyrrolidone (NMP) offers superior solvating power for aggregating sequences.
-
DMSO Addition: Adding up to 10% Dimethyl sulfoxide (DMSO) to your DMF can drastically improve the solubility of highly hydrophobic protected amino acids[3]. Caution: Ensure your coupling reagents are compatible with DMSO to avoid unwanted oxidation side-reactions.
Q3: The Boc-Tyr(Bzl)-OH dissolves in the vial, but precipitation/aggregation occurs on-resin during coupling. How do I fix this? A: On-resin aggregation is a classic "difficult sequence" bottleneck. The growing peptide chain forms internal hydrogen bonds, excluding the solvent and the incoming Boc-Tyr(Bzl)-OH. Intervention: Implement a Chaotropic Salt Wash. Washing the peptide-resin with a solution of 0.8 M LiCl or NaClO₄ in DMF breaks up existing secondary structures[2]. Mechanistically, the lithium cations (Li⁺) coordinate tightly with the carbonyl oxygens of the peptide backbone, sterically and electronically preventing inter-chain hydrogen bonding.
Part 2: Quantitative Data & Solvent Comparison
To aid in selecting the appropriate intervention, the following table summarizes the physicochemical impact of various solvation strategies on Boc-Tyr(Bzl)-OH and the overall coupling environment.
| Solvation Strategy | Mechanism of Action | Impact on Solubility | Risk / Caveat |
| Neat DMF (Control) | Standard dipole-dipole interactions. | Baseline (Soluble up to ~0.5 M under ideal conditions)[1]. | Prone to gelation at lower temps or high moisture. |
| Sonication | Acoustic cavitation disrupts aggregates. | Moderate improvement for transient gels. | Generates heat; may degrade sensitive reagents if prolonged. |
| DMF + 10% DMSO | Enhances hydrogen-bond acceptor capacity[3]. | High (Resolves severe hydrophobic stacking). | DMSO can be difficult to wash out completely. |
| DCM:DMF:NMP (1:1:1) | Broadens dielectric constant range; disrupts stacking[2]. | Very High (The "Magic Mixture"). | DCM volatility can change concentrations over time. |
| 0.8 M LiCl in DMF | Li⁺ coordinates backbone carbonyls, breaking H-bonds[2]. | Excellent for on-resin aggregation. | Residual salt can interfere with DIC/HOBt coupling. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Protocol A: Chaotropic Salt Solvation & Coupling
This protocol is designed to rescue syntheses where Boc-Tyr(Bzl)-OH fails to couple due to on-resin aggregation.
Step 1: Preparation of Chaotropic Wash Dissolve anhydrous Lithium Chloride (LiCl) in peptide-synthesis grade DMF to a final concentration of 0.8 M. Validation: The solution must be completely transparent. If cloudy, the DMF may contain excessive moisture; discard and use a fresh bottle.
Step 2: Resin Pre-Conditioning Following standard Boc deprotection (e.g., using TFA) and neutralization (using DIEA), wash the peptide-resin with the 0.8 M LiCl/DMF solution (2 x 5 minutes). Causality: This step swells the resin and forces the peptide chains apart, maximizing the exposure of the N-terminus.
Step 3: Solvent Displacement (Critical Step) Thoroughly wash the resin with neat DMF (5 x 1 minute)[2]. Validation: Collect the final wash drop and test with a silver nitrate (AgNO₃) solution. A lack of white precipitate confirms the complete removal of chloride ions, ensuring no interference with the subsequent coupling chemistry.
Step 4: Activated Coupling Dissolve Boc-Tyr(Bzl)-OH (4 eq) and HOBt (4 eq) in DMF (or a DMF/NMP mixture if vial solubility is also an issue). Add DIC (4 eq) and immediately transfer to the resin. Allow to couple for 1-2 hours. Validation: Perform a quantitative Kaiser Test. A clear/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, requiring a second coupling cycle.
Protocol B: Microwave-Assisted Solvation
When chemical additives are undesirable, thermal energy can overcome the activation barrier of aggregation[2].
Step 1: Reagent Preparation Prepare the Boc-Tyr(Bzl)-OH coupling mixture (Amino acid + coupling reagents) in standard DMF.
Step 2: Controlled Heating Transfer the mixture and resin to a microwave reaction vessel. Apply microwave irradiation to maintain a steady temperature of 75°C for 5-10 minutes. Causality: The rapid input of thermal energy increases kinetic molecular motion, disrupting hydrogen bonds and significantly accelerating the acylation rate before aggregation can occur. Validation: Monitor the pressure and temperature curves on the microwave synthesizer. Sudden spikes indicate solvent degradation. Post-coupling, perform a Kaiser test.
Part 4: Troubleshooting Workflow Visualization
The following logical workflow dictates the escalation path when encountering Boc-Tyr(Bzl)-OH solubility issues.
Diagnostic workflow for resolving Boc-Tyr(Bzl)-OH solubility and aggregation in SPPS.
References
*[1] "Boc-Tyr(Bzl)-OH Novabiochem 2130-96-3", Sigma-Aldrich. 1 *[2] "Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS", Benchchem.2 *[3] "Guidelines for Peptide Solubility", JPT Peptide Technologies. 3 * "Solubility Guidelines for Peptides", Sigma-Aldrich.
Sources
improving isotopic purity retention in peptide synthesis
Technical Support Center: Isotopic Purity Retention in Peptide Synthesis
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Solid Phase Peptide Synthesis (SPPS), Isotopic Labeling (
Introduction: The Precision Imperative
Welcome to the technical support hub. If you are synthesizing peptides with stable isotopes—whether for NMR structural studies, SILAC/AQUA proteomics standards, or metabolic tracers—you face a dual challenge: Chemical Purity (the correct sequence) and Isotopic/Stereochemical Purity (retention of the label at the specific locus).
A standard 98% pure peptide can be useless if 20% of your
Module 1: The Racemization Crisis (Loss of -Carbon Labels)
Context:
Racemization is the primary enemy of isotopes located at the
Mechanism of Failure
Racemization occurs via two main pathways during the activation/coupling step:
-
Direct Enolization: Base-catalyzed abstraction of the acidic
-proton.[1] -
Oxazolone Formation: The activated amino acid cyclizes to form an oxazolone (azlactone). This intermediate is highly prone to tautomerization, which destroys the chirality at the
-position.
Visualizing the Threat:
Troubleshooting Guide: Preventing -Label Loss
Q: I am seeing significant signal splitting in NMR for my
Protocol: The "Safe-Mode" Coupling System Do not use standard HBTU/DIEA protocols for labeled Cys/His. Use the following "Safe-Mode" protocol:
-
Activator: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .
-
Reasoning: Uronium salts (HBTU/HATU) require tertiary bases (DIEA/NMM) to function. These bases promote oxazolone formation. Carbodiimides (DIC) with Oxyma create an acidic environment (
) that suppresses base-catalyzed enolization [1].
-
-
Temperature Control:
-
Standard AA:
(Microwave) or Room Temp. -
Labeled Cys/His: Strictly
(Microwave) or Room Temp. -
Data: At
, Cys racemization can exceed 15%. At with Oxyma, it is typically [2].
-
-
Base Elimination:
-
If using DIC/Oxyma, omit the base (DIEA) entirely during the coupling step. The reaction proceeds efficiently without it, removing the catalyst for proton abstraction.
-
Module 2: Deuterium Retention (The Acid Trap)
Context: Carbon-Deuterium (C-D) bonds are generally stable. However, during TFA Cleavage , the highly acidic environment can catalyze Electrophilic Aromatic Substitution (EAS) , leading to H/D exchange on aromatic rings (Trp, Tyr, Phe).
Troubleshooting Guide: Protecting the "D"
Q: My deuterated Phenylalanine (
Protocol: Optimized Cleavage for Deuterated Peptides
| Parameter | Standard Protocol | Isotope-Safe Protocol | Why? |
| Cocktail | 95% TFA / 2.5% TIS / 2.5% | 92.5% TFA / 2.5% TIS / 2.5% DODT / 2.5% | DODT is a more efficient scavenger than EDT/TIS for suppressing cation attacks that facilitate exchange. |
| Temperature | Room Temp ( | Ice Bath ( | Exchange rates drop significantly at lower temperatures. |
| Time | 2 - 4 Hours | Max 90 Minutes | Minimize exposure. If the sequence is difficult, re-cleave fresh rather than extending time. |
| Precipitation | Cold Ether | Immediate Ether Crash | Do not let the cleavage solution sit. Pre-cool ether to |
Module 3: Reagent Performance Data
The choice of coupling additive is the single most critical factor in retaining isotopic purity. The following table summarizes racemization levels (loss of chiral/isotopic purity) for sensitive residues.
Table 1: Comparative Racemization Suppression (Cysteine Model) Data synthesized from comparative studies of coupling reagents [1][3].
| Coupling Reagent System | Base Used | Racemization (% D-Isomer) | Isotopic Fidelity Risk |
| HBTU / HOBt | DIEA (2 eq) | 5.0 - 15.0% | High |
| HATU / HOAt | DIEA (2 eq) | 2.0 - 8.0% | Moderate |
| DIC / HOBt | None | 1.5 - 3.0% | Moderate |
| DIC / Oxyma Pure | None | < 0.5% | Low (Recommended) |
| DIC / Oxyma Pure | TMP (Collidine) | < 0.8% | Low |
Analyst Note: HOBt is now classified as an explosive (Class 1.3C). Oxyma Pure is not only safer but chemically superior for isotopic retention due to its enhanced leaving group ability without the need for strong bases [4].
Module 4: Workflow & Decision Logic
Use this decision tree to determine the correct synthesis pathway for your labeled peptide.
Module 5: Post-Synthesis Handling & Storage
Q: Can I store my deuterated peptides in water? A: It depends on the position.
-
Exchangeable Protons (NH, OH, SH): These exchange with solvent water instantly. You cannot retain a Deuterium label here in aqueous media.
-
Non-Exchangeable (CH, CD): Generally stable. However, pH extremes can induce slow exchange over months.
-
Recommendation: Lyophilize immediately after purification. Store as a dry powder at
under Argon. -
Solution Storage: If necessary, store in pH 6.0 phosphate buffer . Avoid pH > 8 (base-catalyzed exchange) or pH < 3 (acid-catalyzed exchange) for long-term storage of deuterated aromatics.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Collins, J. M., et al. (2014). Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Organic Process Research & Development, 18(12), 1633-1639.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3][4] Chemistry – A European Journal, 15(37), 9394–9403.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
Technical Support Center: Mitigating Diketopiperazine (DKP) Formation Involving Boc-Tyr(Bzl)-OH
Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing sequence truncation, massive yield drops, or "traceless" cleavage at the tripeptide stage during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Below, we dissect the kinetic causality of diketopiperazine (DKP) formation when coupling sterically hindered amino acids like Boc-Tyr(Bzl)-OH, and provide field-proven, self-validating protocols to bypass this critical failure point.
The Core Mechanistic Conflict
In Boc-SPPS, DKP formation is a notorious side reaction that typically occurs after the deprotection of the second amino acid (the dipeptide stage). The newly liberated N-terminal amine undergoes an intramolecular nucleophilic attack on the C-terminal ester bond linking the peptide to the resin. This forms a highly stable, six-membered diketopiperazine ring, irreversibly cleaving the dipeptide from the solid support.
Why is Boc-Tyr(Bzl)-OH specifically problematic?
The causality lies in competing reaction kinetics. Tyrosine possesses a bulky side chain, and the benzyl (Bzl) protecting group adds significant steric hindrance. When Boc-Tyr(Bzl)-OH is activated for coupling, this steric bulk drastically reduces the bimolecular coupling rate (
Because DKP formation is a unimolecular, intramolecular process (
Caption: Competing pathways: Intramolecular DKP formation vs. Bimolecular coupling of Boc-Tyr(Bzl)-OH.
Troubleshooting FAQs
Q1: I am synthesizing a sequence with a C-terminal -Pro-Gly-Resin. After coupling Boc-Tyr(Bzl)-OH, my resin weight dropped significantly, and the final yield is near zero. What happened? A1: You have experienced "traceless" DKP cleavage. Sequences containing Proline, Glycine, or N-alkyl amino acids at the first or second position are highly susceptible to DKP formation because they easily adopt the cis-amide conformation required for cyclization. When the dipeptide was neutralized, the slow coupling of the bulky Boc-Tyr(Bzl)-OH allowed the free amine of Pro to attack the Gly-Resin ester bond. The resulting cyclo(Pro-Gly) washed away in the solvent, leaving truncated, unreactive hydroxyl-resin behind. This sequence dependence is well documented in .
Q2: How does the Boc/Bzl strategy specifically influence this compared to Fmoc? A2: In Fmoc-SPPS, DKP formation is catalyzed by the extended basic conditions (piperidine) used for deprotection. In Boc-SPPS, the deprotection uses acidic conditions (TFA), which keeps the N-terminal amine protonated and non-nucleophilic. The danger in Boc chemistry arises exclusively during the neutralization step . If neutralization (e.g., using DIEA/DMF) is performed as a separate wash step prior to coupling, the free amine sits on the resin with nothing to react with except the ester linkage, guaranteeing DKP formation.
Q3: How can I modify my chemistry to favor Boc-Tyr(Bzl)-OH coupling over DKP formation?
A3: You must invert the kinetic ratio so that
Quantitative Data: Impact of Coupling Strategies
The table below summarizes the effectiveness of different coupling reagents when coupling bulky Boc-amino acids to DKP-prone dipeptides. Relying on standard carbodiimide chemistry with separate neutralization steps will almost certainly result in synthesis failure.
| Coupling Strategy | Neutralization Method | Coupling Reagent | Relative | DKP Byproduct (%) | Tripeptide Yield (%) |
| Standard Stepwise | Separate (DIEA Wash) | DIC / HOBt | Slow | > 80% | < 20% |
| Pre-activation | Separate (DIEA Wash) | DIC / HOAt | Moderate | 40 - 50% | 50 - 60% |
| In-Situ Neutralization | Simultaneous | BOP / DIEA | Very Fast | < 2% | > 95% |
| In-Situ Neutralization | Simultaneous | HATU / DIEA | Extremely Fast | < 1% | > 98% |
Self-Validating Protocol: In-Situ Neutralization Coupling
This protocol ensures that the nucleophilic free amine is generated only in the presence of the highly reactive, pre-activated Boc-Tyr(Bzl)-OH ester, trapping it immediately and bypassing the DKP pathway.
Reagents Required:
-
Boc-Tyr(Bzl)-OH : 4.0 equivalents (relative to resin loading)
-
HATU or BOP : 3.8 equivalents (Slight sub-stoichiometry prevents guanidinylation of the N-terminus)
-
N,N-Diisopropylethylamine (DIEA) : 10.0 equivalents
-
DMF : Peptide synthesis grade (amine-free)
Step-by-Step Workflow:
-
TFA Deprotection: Treat the Boc-dipeptide-resin with 50% TFA in DCM for 1 × 5 min, then 1 × 20 min.
-
Acidic Washes (Critical Step): Wash the resin thoroughly with DCM (3 × 1 min) and DMF (3 × 1 min). Do NOT use any base during these washes. The peptide must remain as the protonated, non-nucleophilic TFA salt.
-
Off-Resin Pre-Activation: In a separate vial, dissolve Boc-Tyr(Bzl)-OH (4.0 eq) and HATU/BOP (3.8 eq) in a minimal volume of DMF. Keep the concentration as high as possible (e.g., 0.4 M) to maximize reaction kinetics.
-
Base Addition: Add DIEA (10.0 eq) to the pre-activation vial. Stir for exactly 1–2 minutes to form the highly reactive active ester.
-
In-Situ Neutralization & Acylation: Immediately pour the activated Boc-Tyr(Bzl)-OH solution onto the TFA-salt peptide-resin. Agitate vigorously. The high concentration of DIEA simultaneously neutralizes the TFA salt and drives the immediate acylation of the newly freed amine.
-
Reaction Time: Allow the coupling to proceed for 30–60 minutes at room temperature.
-
Self-Validation (Kaiser Test & Mass Check):
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a quantitative Ninhydrin (Kaiser) test. A negative result (yellow) confirms the amine has been successfully acylated by Tyr(Bzl).
-
Diagnostic Check: If the Kaiser test is negative but the resin mass has inexplicably dropped, traceless DKP cleavage occurred before acylation could finish. If the Kaiser test is positive (blue), the coupling failed due to steric hindrance, requiring a second coupling cycle using the same in-situ method.
-
References
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide ACS Omega URL:[Link]
-
Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis Tetrahedron Letters URL:[Link]
-
Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]
Technical Support Center: Purification of 15N-Labeled Tyrosine-Containing Peptides
Status: Operational Ticket ID: T-15N-TYR-PUR Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with a high-value sample. 15N-labeling is expensive, and Tyrosine (Tyr, Y) introduces specific chemical instabilities (oxidation) and physical challenges (hydrophobicity/aggregation). This guide moves beyond generic HPLC protocols to address the specific intersection of isotope labeling and aromatic residue chemistry .
This support documentation is structured into three critical modules:
-
Chemical Stability: Preventing the "Tyrosine Lag" (Oxidation).
-
Chromatographic Strategy: Resolution and Isotope Effects.
-
Quantification: Accurate Yield Determination.
Module 1: Chemical Stability & Solubility
The Tyrosine Factor: Oxidation Risks
Tyrosine contains a phenolic hydroxyl group that is susceptible to radical oxidation, particularly into dityrosine (covalent cross-linking) or nitrotyrosine .[1] This risk is elevated during cell lysis (if recombinant) or prolonged storage in solution.
Critical Protocol: The "Zero-Oxidation" Buffer System To protect the 15N-Tyr moiety, you must eliminate reactive oxygen species (ROS) and metal ions that catalyze oxidation (Fenton chemistry).
| Component | Concentration | Function | Mechanism |
| Degassed Solvents | N/A | Primary Protection | Removes dissolved |
| EDTA | 1-5 mM | Chelation | Sequesters |
| Methionine | 5-10 mM | Scavenger | Acts as a "sacrificial" antioxidant (oxidizes to Met-sulfoxide before Tyr oxidizes). |
| Low pH | pH < 4.0 | Suppression | Protonates the phenolic hydroxyl (pKa ~10), reducing reactivity. |
Visual Workflow: Oxidation Prevention
The following logic flow illustrates the critical decision points to prevent sample loss due to aggregation or oxidation.
Figure 1: Decision tree for solubilization and oxidation prevention of Tyrosine-rich peptides prior to HPLC.
Module 2: Chromatographic Strategy (RP-HPLC)
The Isotope Effect Myth
User Query: "Will my 15N-labeled peptide elute at a different time than my unlabeled (14N) standard?"
Technical Answer: No, not significantly.
Unlike Deuterium (
-
Expectation: The 15N peptide will co-elute with the 14N species.
-
Implication: You cannot separate 15N product from 14N contaminants using HPLC alone. Purity of labeling depends entirely on the expression media (recombinant) or coupling efficiency (synthetic).
Purification Protocol
Column Selection: C18 (for peptides < 5kDa) or C4 (for larger hydrophobic peptides). Mobile Phase:
-
Buffer A: 0.1% TFA in Water (Milli-Q).
-
Buffer B: 0.1% TFA in Acetonitrile (ACN).
-
Note: TFA is preferred over Formic Acid here because the low pH (<2) suppresses the ionization of Tyrosine’s side chain, ensuring sharper peaks.
Gradient Strategy: Tyrosine is hydrophobic. If your peptide contains multiple Tyr residues, it will elute later in the gradient.
-
Equilibration: 5% B for 5 mins.
-
Shallow Gradient: 0.5% B per minute increase around the expected elution point.
-
Temperature: Elevate to 60°C if the peptide is aggregation-prone (common with Tyr/Amyloid peptides). This improves mass transfer and peak shape.
Module 3: Quantification & Quality Control
Mass Spectrometry: The Truth Source
UV absorbance estimates concentration, but Mass Spec confirms the Labeling Efficiency .
Calculating Expected Mass Shift:
You must calculate the theoretical mass based on the number of Nitrogen atoms in your sequence.
Example Table: Mass Shift for a Hypothetical Peptide (Gly-Tyr-Gly-Lys)
| Residue | Nitrogen Count | 14N Mass (Monoisotopic) | 15N Mass Shift |
|---|---|---|---|
| Glycine (N-term) | 1 | 57.02 | +1 |
| Tyrosine | 1 | 163.06 | +1 |
| Glycine | 1 | 57.02 | +1 |
| Lysine (C-term) | 2 | 128.09 | +2 |
| Peptide Bond N | 3 | - | +3 |
| TOTAL | 8 | ~405.2 | +8.0 Da |
Note: If your Mass Spec shows a "cloud" of peaks -1 or -2 Da from the max, your labeling efficiency is incomplete (<99%).
UV Quantification (Beer-Lambert Law)
User Query: "Does 15N labeling change the Extinction Coefficient (
Technical Answer: Negligible. The electronic transitions of the Tyrosine aromatic ring (which absorbs at 280nm) are not significantly perturbed by the nuclear mass of the nitrogen atom in the backbone or sidechain.
Formula:
Module 4: Troubleshooting & FAQ
Q: My peak is broad and tailing. Is it the 15N?
A: Unlikely. Broad peaks in Tyr-containing peptides usually indicate:
-
Aggregation: The peptide is oligomerizing on the column. Fix: Increase column temperature to 60°C or switch to a polymer-based column (PLRP-S) which handles high pH (allowing pH 10 purification where Tyr is ionized and less sticky).
-
Oxidation: You are seeing a mix of Tyr and Met-Sulfoxide species. Fix: Check Mass Spec. If +16 Da peaks exist, oxidation occurred.
Q: I see a "doublet" peak in HPLC. Is this 14N vs 15N separation?
A: No. This is likely Dityrosine formation (covalent dimer) or a cis/trans proline isomerization if Prolines are present. 15N/14N do not resolve as doublets on standard C18 gradients.
Q: Can I use UV 214nm for quantification?
A: Yes, but it is less specific. At 214nm, the peptide bond absorbs. Since 15N is part of the peptide bond, there are theoretical subtle shifts in absorption, but for purification purposes, it is acceptable. However, 280nm is superior for Tyr-peptides as it confirms the presence of the aromatic ring and is less sensitive to buffer impurities.
Visual Workflow: Post-Purification QC
Figure 2: Quality Control workflow distinguishing between oxidation artifacts and labeling efficiency issues.
References
-
Isotope Effects in Chromatography
- Zhang, R., & Regnier, F. E. (2002). Isotope-coded affinity tags for protein quantification. This foundational work discusses how Deuterium shifts retention times significantly, while 13C and 15N have negligible effects, validating the co-elution of 15N/14N peptides.
-
Source:
-
Tyrosine Oxidation & Prevention
- Stadtman, E. R. (2003). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Detailed mechanisms of Tyrosine conversion to Dityrosine and the role of metal ions.
-
Source:
-
15N Labeling Protocols (Recombinant)
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. The standard protocol for minimal media expression using 15N-Ammonium Chloride.[4]
-
Source:
-
-
Extinction Coefficients
- Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Establishes the standard values for Tyr (1490) and Trp (5500)
-
Source:
Sources
Technical Support Center: Boc/Bzl SPPS Cleavage Troubleshooting
Focus: Identifying and Mitigating O-Benzyl Tyrosine Side Reactions
Welcome to the Peptide Synthesis Technical Support Center. This guide is specifically designed for researchers and drug development professionals utilizing Boc/Bzl solid-phase peptide synthesis (SPPS). A critical bottleneck in this chemistry is the final hydrogen fluoride (HF) cleavage step, which can induce severe side reactions. Specifically, the acidolytic deprotection of O-benzyl tyrosine (Tyr(Bzl)) frequently results in the irreversible formation of 3-benzyltyrosine. Here, we provide mechanistic insights, diagnostic FAQs, and validated protocols to resolve this issue.
Mechanistic Insight: The Causality of Alkylation
During standard anhydrous HF cleavage, the removal of the O-benzyl protecting group proceeds via an
Mechanism of 3-benzyltyrosine formation during HF cleavage and the role of scavengers.
Troubleshooting Guide & FAQs
Q1: How do I definitively identify 3-benzyltyrosine in my crude peptide mixture?
A: The hallmark of 3-benzyltyrosine formation is a mass shift of +90 Da (specifically +90.05 Da, corresponding to the addition of
Q2: Can I suppress this side reaction by simply increasing the concentration of scavengers? A: Only partially. Scavengers like anisole and p-cresol act as competitive nucleophiles to trap the benzyl carbocation 3. While an optimized scavenger cocktail effectively prevents intermolecular alkylation (where a carbocation from one residue attacks a different tyrosine), it struggles to prevent intramolecular rearrangement. The proximity effect of the departing benzyl group allows it to rapidly migrate to the adjacent ortho-position before a bulky scavenger molecule can intercept it [[2]]().
Q3: What is the "Low-High HF" cleavage method, and why does it work better?
A: Developed by Tam and Merrifield 4, the "Low-High HF" method fundamentally alters the cleavage mechanism. By using a low concentration of HF (25%) diluted in a large volume of dimethyl sulfide (DMS, 65%) and p-cresol (10%), the acidity function of the mixture is lowered. This forces the deprotection to proceed via an
Q4: Should I change my Tyrosine protecting group for future syntheses? A: Yes, if your sequence is highly prone to this side reaction. Halogenated benzyl derivatives, such as 2-bromobenzyloxycarbonyl (2-Br-Z) or 2,6-dichlorobenzyl (2,6-Cl2-Bzl), are significantly superior 2. The electron-withdrawing halogens destabilize the potential carbocation, making the protecting group more stable during repetitive TFA deprotection steps and reducing the rate of Friedel-Crafts alkylation during final HF cleavage.
Quantitative Data: Tyrosine Protecting Group Comparison
To assist in experimental design, the following table summarizes the properties of common Tyrosine protecting groups used in Boc SPPS 2, [[5]]():
| Protecting Group | Stability to 50% TFA | Susceptibility to 3-Benzyltyrosine Formation | Recommended Cleavage Strategy |
| Tyr(Bzl) | Low (Premature loss possible) | High (Intra/Inter-molecular | Low-High HF Method |
| Tyr(2-Br-Z) | High | Low (Sterically hindered, destabilized cation) | Standard HF + Scavengers |
| Tyr(2,6-Cl2-Bzl) | Very High (~5000x more stable than Bzl) | Very Low | Standard HF + Scavengers |
| Tyr(tBu) | Incompatible (Used in Fmoc) | N/A (Forms 3-tert-butyltyrosine instead) | TFA Cleavage (Fmoc Strategy) |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Standard HF Cleavage with Optimized Scavenger Cocktail
Use this protocol if your peptide contains Tyr(2-Br-Z) or Tyr(2,6-Cl2-Bzl), which are less prone to alkylation.
Causality Check: The ratio of 9:1 (HF:Scavenger) ensures a massive molar excess of nucleophilic traps (anisole/p-cresol) relative to the generated carbocations, driving the kinetic competition toward scavenging rather than peptide alkylation [[6]](), 3.
-
Preparation: Transfer 1.0 g of thoroughly dried peptide-resin into a Teflon HF cleavage vessel.
-
Scavenger Addition: Add 1.0 mL of anisole (or a 1:1 mixture of p-cresol and p-thiocresol if methionine/cysteine are present) 3. Add a magnetic stir bar.
-
Cooling: Attach the vessel to the HF apparatus. Cool the vessel in a dry ice/methanol bath (-78°C) for 15 minutes.
-
HF Distillation: Distill 9.0 mL of anhydrous HF into the reaction vessel under vacuum 6.
-
Cleavage: Warm the vessel to 0°C using an ice-water bath. Stir the reaction mixture for 45 to 60 minutes.
-
Evaporation: Rapidly evaporate the HF under high vacuum at 0°C.
-
Workup: Suspend the cleaved peptide and resin in cold diethyl ether to precipitate the peptide and extract the organic scavengers. Filter and extract the peptide with 10% aqueous acetic acid.
-
Validation Step: Immediately analyze the crude extract via LC-MS. Confirm the presence of the target mass and the absence of a +90 Da peak to validate that the scavenger cocktail was successful.
Protocol 2: The Tam "Low-High" HF Cleavage Procedure
Use this protocol if your peptide was synthesized with standard Tyr(Bzl) or contains sensitive residues like Met(O) or Trp(For) 4, 7.
Workflow of the Tam Low-High HF cleavage method to prevent carbocation-mediated side reactions.
Step 1: The "Low HF" Step (
-
Place 1.0 g of peptide-resin in the HF cleavage vessel.
-
Add 6.5 mL of Dimethyl sulfide (DMS) and 1.0 mL of p-cresol 3.
-
Cool to -78°C and distill 2.5 mL of anhydrous HF into the vessel (Final ratio: 25% HF, 65% DMS, 10% p-cresol).
-
Stir at 0°C for 2 hours. Causality Check: The high concentration of DMS acts as an
nucleophile, directly displacing the benzyl group to form a benzyldimethylsulfonium salt, entirely bypassing the carbocation intermediate 6, 7. -
Evaporate the HF and DMS under high vacuum. Wash the resin with dichloromethane (DCM) to remove the sulfonium salts and p-cresol.
Step 2: The "High HF" Step (
-
To the dried, partially deprotected resin from Step 1, add 1.0 mL of fresh p-cresol.
-
Cool to -78°C and distill 9.0 mL of anhydrous HF into the vessel.
-
Stir at 0°C for 45-60 minutes. Causality Check: This step is required to cleave protecting groups that are resistant to the Low HF conditions, such as Arg(Tos) or the MBHA resin linker 6, 3. Because the Tyr(Bzl) was already safely deprotected in Step 1, no 3-benzyltyrosine can form here.
-
Evaporate HF, precipitate with cold ether, and extract the peptide as described in Protocol 1. Validate via LC-MS.
References
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. nih.gov. 4
-
Boc Solid Phase Peptide Synthesis - HF Cleavage. chempep.com. 6
-
2.6.4.2 Aromatic Hydroxy Groups. thieme-connect.de. 2
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. researchgate.net. 1
-
Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. researchgate.net. 7
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. wordpress.com. 3
-
A Comparative Review of Tyrosine Protecting Groups. benchchem.com. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction time for 15N Boc-amino acid derivatives
Topic: Technical Guide: Optimizing Reaction Time for 15N Boc-Amino Acid Derivatives Role: Senior Application Scientist | Context: Technical Support Center
Introduction: The High-Stakes Chemistry of 15N Labeling
Welcome to the Technical Support Center. You are likely here because you are working with 15N-labeled amino acids —reagents that are exponentially more expensive than their unlabeled counterparts.
In standard organic synthesis, "optimizing reaction time" often means "going faster." However, with 15N-Boc protection, optimization means maximizing yield and purity. A reaction stopped too early wastes precious isotopic starting material. A reaction left too long invites side reactions (di-Boc formation, racemization) that force aggressive purification, leading to physical loss of the isotope.
This guide moves beyond generic textbook recipes. It provides a self-validating, kinetically controlled workflow designed to protect your 15N investment.
Part 1: The Kinetic Sweet Spot (Mechanistic Logic)
To control reaction time, you must control the species in solution. The reaction between an amino acid and Di-tert-butyl dicarbonate (Boc₂O) is a competition.
The Primary Competition:
-
Aminolysis (Desired):
-
Hydrolysis (Parasitic):
The Critical Variable: pH
-
pH < 9: The amine is protonated (
) and non-nucleophilic. Reaction time . -
pH > 12: Hydrolysis of Boc₂O accelerates drastically. You will consume equivalents of Boc₂O without converting your amino acid, leading to a "stalled" reaction.
-
Target pH (10–11): The "Sweet Spot." The amine is deprotonated (reactive), but hydroxide concentration is low enough that Boc₂O hydrolysis is manageable.
Part 2: Standard Operating Procedure (SOP)
Protocol: Schotten-Baumann Conditions for 15N-Amino Acids Recommended for: High-value isotopic starting materials where recovery is paramount.
Reagents & Setup
-
Substrate: 15N-Amino Acid (Zwitterionic form)
-
Reagent: Boc₂O (1.1 – 1.5 equivalents). Note: Boc₂O is cheap; 15N is not. Use slight excess.
-
Solvent: 1:1 Dioxane:Water (Ensures solubility of both the amino acid salt and organic Boc₂O).
-
Base: 1M NaOH (preferred over TEA for ease of workup).
Step-by-Step Workflow
-
Dissolution: Dissolve 15N-AA in Water/Dioxane (1:1).
-
pH Adjustment (The "Zero" Time Point): Add 1M NaOH dropwise until pH reaches ~10-11. Use a micro-pH probe or phenolphthalein indicator (faint pink).
-
Addition: Add Boc₂O (dissolved in minimal dioxane) in one portion.
-
The Maintenance Phase (Critical):
-
As the reaction proceeds, H⁺ is released (amine
carbamate). The pH will drop. -
Action: Continuously monitor and add NaOH to maintain pH 10–11.
-
Why? If pH drops below 9, the reaction stops. If you walk away for 2 hours without maintenance, you lose time.
-
-
Termination: Reaction is complete when pH stabilizes (base consumption stops) and TLC/HPLC confirms consumption of amine.
Visual Workflow (Graphviz)
Caption: Kinetic workflow for pH-controlled Boc protection. Red node indicates the critical active monitoring phase.
Part 3: Troubleshooting & Optimization (Q&A)
Q1: My reaction has been running for 24 hours, but starting material remains. Should I add heat?
Answer: No. Do not heat.
-
Diagnosis: The pH likely dropped below 9 early in the process, protonating the amine and stopping the reaction. Alternatively, your Boc₂O has hydrolyzed.
-
Fix: Check the pH. If <9, add NaOH to restore pH 10. Add 0.5 equiv fresh Boc₂O.
-
Risk: Heating promotes racemization (loss of chirality) and di-Boc formation (side product).
Q2: I see a new spot on TLC that runs higher than my product. What is it?
Answer: It is likely the Di-Boc derivative (
-
Cause: Excessive Boc₂O (>2.0 equiv) or excessive reaction time.
-
Solution:
-
Prevention: Stop the reaction immediately upon consumption of the starting amine.
-
Recovery: Di-Boc derivatives are unstable to partial hydrolysis. Often, brief treatment with limited base can revert Di-Boc to Mono-Boc, but prevention is superior.
-
Q3: How do I maximize recovery of the 15N isotope during workup?
Answer: The workup is the biggest source of yield loss, not the reaction time.
-
Wash Basic: At the end of the reaction (pH > 10), the Product is a salt (water-soluble). Wash the aqueous layer with Ether/Hexane. This removes unreacted Boc₂O and organic impurities while keeping your 15N-product safe in water.
-
Acidify & Extract: Acidify the aqueous layer to pH 2-3 (using KHSO₄ or dilute HCl). The product becomes protonated (organic soluble). Extract immediately into Ethyl Acetate.
-
Back-Extract: Extract the aqueous waste once more to catch stubborn traces.
Part 4: Data & Validation
Optimization Matrix: Solvent & Base Effects
| Variable | Recommendation | Technical Rationale |
| Base: NaOH | Preferred | Easy to remove.[][] Allows precise pH control. No organic salt contamination in NMR. |
| Base: TEA/DIPEA | Alternative | Use only in organic solvents (DCM/DMF). Harder to remove completely; residual amine signals interfere with 15N NMR. |
| Solvent: Dioxane/H2O | Preferred | Excellent miscibility. Dioxane is easily removed by rotovap (unlike DMF). |
| Solvent: THF/H2O | Good | Good alternative, but THF can form peroxides and is more volatile (concentration changes). |
Decision Tree: Troubleshooting 15N Protection
Caption: Logic flow for diagnosing stalled reactions or impurity formation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (The definitive guide on protection/deprotection kinetics).
-
Sigma-Aldrich. (2023). Isotopic Labeling for NMR Spectroscopy of Biological Solids. (Context on 15N labeling costs and handling).
-
BenchChem. (2025).[4][5][6] Common side reactions with Boc-protected amino acids and how to avoid them. (Specifics on Di-Boc and racemization).
-
Common Organic Chemistry. (2023). Boc Protection Mechanism (Boc2O).[][][5][7][8][9][10] (Mechanistic details on pH dependence).
Sources
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Validation & Comparative
NMR chemical shift assignment for 15N labeled tyrosine residues
Executive Summary
In the structural analysis of drug targets, Tyrosine (Tyr) residues are critical. They frequently populate protein-protein interaction interfaces and active sites (e.g., Kinases, GPCRs) due to their amphipathic nature and capacity for hydrogen bonding and pi-stacking. However, assigning 15N chemical shifts for Tyrosine in large (>30 kDa) or intrinsically disordered proteins (IDPs) is notoriously difficult due to spectral crowding in the central HSQC region and metabolic scrambling during expression.
This guide objectively compares the performance of Cell-Free Selective 15N-Tyr Labeling (the advanced "Product" solution) against the traditional Uniform 15N Labeling and Mutagenesis-Based Assignment workflows. We analyze signal-to-noise ratios, assignment fidelity, and cost-efficiency to determine the optimal protocol for high-value targets.
The Challenge: Why Tyrosine Assignment Fails
In a standard 1H-15N HSQC spectrum of a uniformly labeled protein, Tyrosine amide peaks often cluster in the crowded center (approx. 115–123 ppm 15N / 7.5–8.5 ppm 1H). This overlap makes sequential assignment via triple-resonance experiments (HNCA, HN(CO)CA) ambiguous.
Furthermore, in E. coli expression systems, 15N-Tyrosine is subject to metabolic scrambling . The aromatic amino acid transaminase (TyrB) can reversibly convert Tyrosine to p-hydroxyphenylpyruvate, which can eventually scramble labels into Phenylalanine or other byproducts, diluting isotopic enrichment and creating "ghost" peaks.
Comparative Analysis of Assignment Strategies
We evaluate three primary methodologies. The Selective Cell-Free approach is treated here as the benchmark "Product" for high-fidelity assignment.
Method A: Cell-Free Selective 15N-Tyr Labeling (The "Product")
-
Mechanism: Uses a defined lysate (e.g., Wheat Germ or E. coli S30 extract) where the amino acid mixture is fully controlled. Only 15N-Tyrosine is added; all other 19 amino acids are unlabeled (14N).
-
Performance: Eliminates spectral crowding completely. Only Tyr residues appear in the HSQC. Zero metabolic scrambling occurs because the metabolic pathways are inactive or devoid of the necessary transaminases in the purified extract context.
Method B: In-Cell Uniform 15N Labeling (The "Baseline")
-
Mechanism: E. coli grown in M9 minimal media with 15NH4Cl.
-
Performance: All backbone amides are visible. High overlap. Requires 3D/4D experiments for assignment.
-
Scrambling Risk: N/A (everything is labeled), but resolution is the bottleneck.
Method C: Site-Directed Mutagenesis (The "Validation")
-
Mechanism: Systematically mutating specific Tyr residues (e.g., Y->F) and observing peak disappearance in Uniform 15N samples.
-
Performance: Unambiguous but extremely low throughput. Risk of structural perturbation (chemical shift mapping artifacts).
Performance Data Matrix
| Metric | Cell-Free Selective 15N-Tyr | Uniform 15N Labeling (E. coli) | Mutagenesis (Y->F) |
| Spectral Resolution | Ultra-High (Only Tyr peaks visible) | Low (All residues visible) | Low (Requires uniform background) |
| Assignment Ambiguity | < 5% | 20–40% (in crowded regions) | 0% (for the mutated site) |
| Metabolic Scrambling | 0% (Closed System) | N/A (Uniform) | N/A |
| Sample Prep Time | 4–6 Hours | 3–4 Days | 2–3 Weeks per mutant |
| Cost per Data Point | High (Reagents) | Low (Reagents) | Very High (Labor/Seq) |
| Isotope Dilution | None | None | N/A |
Strategic Decision Workflow
The following diagram illustrates the logical pathway for selecting the appropriate assignment strategy based on protein size and spectral complexity.
Caption: Decision matrix for 15N-Tyr assignment. Selective labeling is the primary rescue strategy for large or crowded systems.
Detailed Protocol: Cell-Free Selective 15N-Tyr Labeling
This protocol utilizes a coupled transcription-translation (IVTT) system. This "Product" approach ensures that only Tyrosine residues incorporate the 15N label, providing a clean "filter" spectrum.
Reagents Required:
-
S30 Extract (or commercial Cell-Free kit, e.g., PURE system).
-
Master Mix (Buffer, Salts, ATP, GTP, CTP, UTP, tRNA, Creatine Phosphate, Creatine Kinase).
-
Amino Acid Mix (–Tyr): A mix of 19 amino acids (unlabeled) at 1 mM each, excluding Tyrosine.
-
15N-L-Tyrosine (98%+ enrichment).
-
Plasmid DNA (T7 promoter).
Step-by-Step Workflow:
-
Amino Acid Preparation (Critical Step):
-
Prepare a 20x stock solution of "Amino Acids minus Tyr" (AA-Tyr).
-
Prepare a separate 50 mM stock of 15N-Tyr in water. Note: Tyrosine has low solubility; dissolve in small volume of dilute HCl or heat gently if necessary, but pH must be re-adjusted.
-
-
Reaction Assembly (50 µL scale for trial, 1–5 mL for NMR):
-
Combine:
-
20 µL S30 Extract / Lysate
-
20 µL Master Mix
-
2.5 µL AA-Tyr Mix (Final: 1 mM each)
-
1.0 µL 15N-Tyr (Final: 1–2 mM)
-
1.0 µL Plasmid DNA (approx. 500 ng)
-
Water to 50 µL
-
-
-
Incubation:
-
Incubate at 30°C for 4–16 hours (depending on system; continuous exchange formats allow longer runs).
-
Self-Validation: Run a 2 µL aliquot on SDS-PAGE alongside a negative control (no DNA) to verify expression.
-
-
Purification:
-
Purify using affinity tag (e.g., His-tag) immediately. Cell-free lysates contain chaperones that may bind your protein; rigorous washing is required.
-
-
NMR Spectroscopy:
-
Buffer exchange into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 50 mM NaCl, 10% D2O).
-
Acquire 1H-15N HSQC (2–4 hours).
-
Result: You will observe only peaks corresponding to Tyrosine residues.
-
Mechanism of Action: Scrambling Control
One of the most significant advantages of the Cell-Free method over in vivo selective labeling is the prevention of isotopic scrambling. In E. coli cells, the transaminase TyrB is highly active.
Caption: Metabolic scrambling pathway.[1] Cell-free systems (Green path) bypass the transaminase activity (Red path) present in live cells.
Expert Insight: If you must use in vivo expression (Method B), use a tyrB- auxotrophic strain or add high concentrations of unlabeled Phenylalanine to suppress the forward conversion of Tyr to Phe via feedback inhibition and isotope dilution.
References
-
Comparison of Selective Labeling Str
- Title: A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy.
- Source: PMC (NIH)
-
URL:[Link]
-
Cell-Free Labeling Protocols
-
Metabolic Scrambling in E. coli
-
Reverse Labeling Techniques
-
Assignment of Tyrosine Peaks
- Title: 1H, 15N, 13C Resonance Assignments of the Reduced and Active Form of Human Protein Tyrosine Phosph
- Source: PMC (NIH)
-
URL:[Link]
Sources
- 1. Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic labeling of A, S/T in the 1H-15N HSQC spectrum of uniformly (15N-13C) labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method Development: Leibniz-FMP [leibniz-fmp.de]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 15N Enrichment in Boc vs. Fmoc Tyrosine Synthesis
Executive Summary For researchers utilizing 15N-labeled Tyrosine (15N-Tyr) in NMR or Mass Spectrometry, Fmoc chemistry is the superior strategy for maximizing isotopic enrichment retention and chemical purity.[1] While Boc chemistry offers lower raw material costs for general synthesis, the harsh hydrofluoric acid (HF) cleavage required for Boc-Tyr(Bzl) removal generates benzyl cations that cause irreversible ring alkylation (3-benzyltyrosine formation). This side reaction effectively "dilutes" the usable 15N-labeled product with chemically distinct impurities, wasting the expensive isotopic starting material. Fmoc-Tyr(tBu) synthesis and usage provides a milder, high-yield pathway (~85-90% monomer conversion) with significantly lower risk of isotopic scrambling or loss during peptide assembly.[1]
Introduction: The Isotopic Challenge
The incorporation of 15N-Tyrosine into peptides is a critical step for structural biology (NMR) and quantitative proteomics (MS). Unlike standard amino acids, 15N-Tyr is a high-value reagent (costing >$500/gram).[1] The primary challenge in its synthesis is not just chemical yield, but Enrichment Preservation —ensuring that the expensive 15N nucleus remains in the correct chemical environment without dilution by side products or racemization.
This guide compares the two dominant protecting group strategies—Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) —focusing on their efficiency in converting raw 15N-Tyr into protected building blocks and their subsequent performance in Solid Phase Peptide Synthesis (SPPS).
Strategic Analysis: Boc vs. Fmoc[2][3][4][5]
Synthesis of Protected Monomers
Both strategies typically utilize a Copper(II) Complex intermediate to selectively protect the side-chain phenol and
| Feature | Fmoc Strategy (Fmoc-15N-Tyr(tBu)-OH) | Boc Strategy (Boc-15N-Tyr(Bzl)-OH) |
| Side Chain Protection | tert-Butyl (tBu) : Acid-labile.[1][2][3][4] | Benzyl (Bzl) : HF-labile (very stable to acid). |
| Synthesis Route | 15N-Tyr | 15N-Tyr |
| Monomer Yield | High (~85-90%) | High (~80-90%) |
| Reagent Cost | Moderate (Fmoc-OSu is costlier than Boc2O).[1] | Low (Benzyl bromide/Boc2O are cheap). |
| Purification | Crystallization (often Ethyl Acetate/Hexane).[3] | Crystallization (often Ethyl Acetate/Petroleum Ether).[5] |
SPPS Performance & Enrichment Preservation
The critical differentiator arises during the final deprotection/cleavage step of the peptide synthesis.
-
The Boc/HF Failure Mode: Removing the Benzyl (Bzl) group from Tyrosine requires liquid HF. This reaction generates benzyl cations (
) . These electrophiles aggressively attack the electron-rich phenol ring of Tyrosine, forming 3-benzyltyrosine .[1]-
Impact: You obtain a mixture of your desired 15N-peptide and a +90 Da alkylated byproduct.[1] This reduces the effective yield of your isotopically labeled species and complicates NMR spectra with impurity peaks. Scavengers (p-cresol) reduce but do not eliminate this risk.
-
-
The Fmoc/TFA Advantage: Removing the tert-Butyl (tBu) group requires Trifluoroacetic acid (TFA).[4] This generates tert-butyl cations .[1] While these can also alkylate the ring, the reaction is much slower and easily quenched by standard scavengers (Triisopropylsilane/Water).
-
Impact: Near-quantitative recovery of the intact 15N-Tyr residue.[1]
-
Racemization Risk
-
Fmoc: Activation with HBTU/HOBt in the presence of base (DIPEA) carries a low risk of racemization, but Fmoc-Tyr(tBu) is generally stable.
-
Boc: The repeated acidic TFA treatments to remove the N-terminal Boc group during chain elongation can cause minor acid-catalyzed racemization, though this is rare for Tyrosine compared to Cysteine or Histidine.[1]
Visualizing the Workflow & Risks
The following diagram illustrates the synthesis pathways and the critical "Risk Zone" where 15N material is often lost.
Caption: Comparative synthesis workflow showing the high-risk alkylation step in the Boc/HF pathway vs. the clean deprotection in the Fmoc/TFA pathway.
Experimental Protocols
Protocol A: Synthesis of Fmoc-15N-Tyr(tBu)-OH (Copper Complex Method)
This protocol ensures selective protection of the side chain before N-terminal protection.[1]
Reagents: 15N-L-Tyrosine, CuSO
-
Copper Complex Formation:
-
O-tert-Butylation:
-
Suspend the Copper complex in CH
Cl (50 mL) in a pressure vessel. -
Add conc. H
SO (catalytic) and condense Isobutylene gas (excess) into the vessel. -
Stir at RT for 24-48 hours.
-
Validation: Check TLC for disappearance of starting material.
-
-
Decomplexation:
-
Fmoc Protection:
-
Dissolve H-15N-Tyr(tBu)-OH in 10% Na
CO / Dioxane (1:1). -
Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 2-4 hours.
-
Acidify with dilute HCl (to pH 2-3) and extract with Ethyl Acetate.
-
Yield: Expect 85-90% overall.
-
Protocol B: Synthesis of Boc-15N-Tyr(Bzl)-OH
Provided for comparison; recommended only if HF cleavage is unavoidable.[1]
Reagents: 15N-L-Tyrosine, CuSO
-
Copper Complex Formation: Same as Protocol A.
-
O-Benzylation:
-
Dissolve Copper complex in alkaline Methanol/Water.
-
Add Benzyl Bromide (1.2 eq). Stir at 40°C for 4 hours.
-
Note: Benzyl bromide is a lachrymator; handle in fume hood.
-
-
Decomplexation & Boc Protection:
Data Comparison Table
| Parameter | Fmoc-15N-Tyr(tBu)-OH | Boc-15N-Tyr(Bzl)-OH |
| Isotopic Purity Retention | Excellent (>99%) | Good to Fair (Risk of 3-Bzl-Tyr) |
| Synthesis Yield (Monomer) | 85-90% | 80-85% |
| SPPS Coupling Efficiency | >99% (Standard HBTU/HATU) | >99% (Standard HBTU/HATU) |
| Side Product (Alkylation) | <0.5% (with TIS scavenger) | 2-5% (common without strict scavenger control) |
| Safety Profile | High (Piperidine/TFA) | Low (Requires HF - Toxic/Corrosive) |
References
-
Fmoc Solid Phase Peptide Synthesis Principles. BenchChem. Comparison of Fmoc and Boc strategies, highlighting the milder deprotection conditions of Fmoc.
-
Synthesis of O-Benzyl-L-Tyrosine. Google Patents US7217835B2. Details the Copper(II) complex method for selective O-alkylation of Tyrosine with high conversion yields (81-89%).
-
Side Reactions in Peptide Synthesis. Peptide.com. Discusses the alkylation of Tyrosine rings by benzyl cations during HF cleavage in Boc chemistry.
-
Fmoc-Tyr(tBu)-OH Synthesis Guide. BenchChem. Detailed protocol for the direct Fmocylation of O-tert-butyl-tyrosine.
-
15N-Labeling Efficiency. Frontiers in Microbiology. Discusses the use of 15N precursors and the importance of preventing isotopic dilution in biosynthetic and chemical pathways.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Isotopic Incorporation Validation: The HSQC Structural Benchmark
A Comparative Guide for Structural Biologists and Medicinal Chemists
Executive Summary: The Structural Truth
In drug development and structural biology, confirming isotopic incorporation (
HSQC (Heteronuclear Single Quantum Coherence) NMR spectra serve as the "structural truth." Unlike MS, which weighs the molecule, HSQC maps the label to its specific chemical environment. This guide details the methodology for using HSQC to validate not just if your molecule is labeled, but where and how well, comparing it objectively against 1D NMR and MS alternatives.
Comparative Analysis: HSQC vs. Alternatives
The following table contrasts the three primary methods for validating isotopic labeling.
| Feature | 2D HSQC NMR | Mass Spectrometry (MS) | 1D NMR ( |
| Primary Output | Atom-specific correlation map (H-X) | Isotopologue distribution (Mass) | Aggregate signal intensity |
| Label Specificity | High (Resolves specific sites) | Low (Unless fragmented/MS-MS) | Medium (Subject to overlap) |
| Structural Context | Excellent (Folded vs. Unfolded) | None (Denaturing conditions) | Good (If dispersion is high) |
| Quantification | Relative (requires internal std for absolute) | Absolute (% incorporation) | Relative (Integrals) |
| Sample Requirement | High (mg quantities) | Low (ng/pg quantities) | High (mg quantities) |
| Time Cost | High (20 min - hours) | Low (minutes) | Low (minutes) |
| Best For | Validating structural integrity & site-specificity | High-throughput screening of total % labeling | Quick "Go/No-Go" checks |
Technical Deep Dive: The Physics of the "Isotope Filter"
To use HSQC as a validation tool, one must understand that an HSQC experiment is inherently an isotope filter.
The pulse sequence relies on the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) block.[1] Magnetization is transferred from protons (
-
The Self-Validating Mechanism: If the heteroatom is not the specific isotope (e.g.,
C instead of C), the -coupling is absent (or negligible/different). The magnetization transfer fails, and the signal is filtered out. -
The Result: In a standard HSQC, only labeled sites appear. Any silence in the spectrum where a peak should be indicates a failure of labeling at that specific site.
Diagram 1: The Magnetization Transfer Logic
This diagram illustrates why HSQC acts as a filter, passing only labeled correlations.
Caption: The HSQC pulse sequence acts as a gatekeeper. Without the specific J-coupling provided by the isotope, magnetization cannot be transferred, resulting in a null signal for unlabeled sites.
Experimental Protocol: The Validation Workflow
This protocol assumes a standard Bruker TopSpin or equivalent environment.
Phase 1: Sample Preparation
Objective: Create a stable environment where signal intensity is directly proportional to concentration.
-
Concentration: Aim for 100–500
M for proteins; 1–10 mM for small molecules. -
Internal Standard (Crucial for Quantification): Add a known concentration of a fully labeled standard (e.g.,
N-Acetylvaline for proteins, or a specific C-labeled metabolite) if absolute quantification is required. Alternatively, use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing. -
Solvent: 90% H
O / 10% D O (for proteins) or 100% deuterated solvent (for small molecules).
Phase 2: Acquisition Parameters
Pulse Sequence Selection:
-
For
N Proteins: Use hsqcfpf3gpph19 (Sensitivity enhanced, water flip-back) or sofast-hsqc (for rapid data collection). -
For
C Small Molecules: Use hsqcetgp (Standard gradient HSQC) or hsqcctetgp (Constant Time). Note: Constant Time (CT) is preferred for C to decouple homonuclear C-C interactions that broaden peaks in uniformly labeled samples.
Key Parameter Settings:
-
Recycle Delay (d1): Set to
(approx. 1.0–1.5s for proteins). For quantitative validation, this must be longer ( ), or use a correction factor. -
Scans (ns): Minimum 4 for phase cycling. Adjust based on concentration (Signal-to-Noise Ratio > 10 is required for reliable integration).
-
Points (TD): 2048 (F2) x 128-256 (F1).
Phase 3: The "Satellite" Check (1D Pre-screen)
Before the HSQC, run a standard 1D
-
Look for Satellites: In high-abundance small molecules, look for
C satellite peaks flanking the main proton peaks. -
Calculation:
(Note: This is only possible if satellites are resolved. HSQC is required when overlap obscures these satellites.)
Data Analysis & Quantification
Workflow Diagram
This diagram outlines the decision-making process for validating labeling.
Caption: The validation workflow integrates 1D quality checks with 2D HSQC structural verification. Dispersion indicates folding; peak presence indicates labeling.
Calculating Incorporation Efficiency (The HSQC Method)
While HSQC is often qualitative, it can be made semi-quantitative to validate labeling efficiency.
Method: The "Reference Peak" Ratio If you lack a fully labeled internal standard, use a peak known to be 100% labeled (or chemically distinct) as a relative reference, or compare against a natural abundance spectrum of the same concentration (if solubility permits).
The Formula (Relative to Reference Standard):
Where:
- = Enrichment (% labeling)
- = Integrated Volume of the HSQC cross-peak (use int2d in TopSpin).
- = Concentration.
-
Ref = The fully labeled internal standard.
Critical Analysis Step:
-
Phase Correction: Ensure perfect phasing. Twisted peaks destroy integration accuracy.
-
Baseline Correction: Apply abs2 (automatic baseline correction in F1/F2).
-
Integration: Do not use peak heights. Use volume integration for 2D peaks.
Common Pitfalls & Troubleshooting
| Symptom | Diagnosis | Solution |
| Missing Peaks | Incomplete labeling or Exchange broadening | Check MS for total mass. If MS is good, the issue is conformational exchange (dynamics), not labeling. Raise temperature. |
| Doublets in F1 ( | Homonuclear Coupling ( | You are using a standard HSQC on a U- |
| Weak Signals | Low labeling or | If protein > 25kDa, HSQC signal decays fast. Switch to TROSY-HSQC (Transverse Relaxation Optimized Spectroscopy). |
| Extra Peaks | Scrambling / Impurities | Common in metabolic labeling. Use the HSQC chemical shift to identify the specific amino acid/metabolite causing the impurity. |
References
-
Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. Link
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. Link
-
Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, 98(2), 428-435. Link
-
Kikuchi, J., et al. (2016). Advanced NMR and MS Approaches in Metabolomics for Drug Discovery. Current Opinion in Biotechnology, 31, 87-95. Link
-
Biological Magnetic Resonance Data Bank (BMRB). Protocols for NMR Data Collection. Link
Sources
Precision in Proteomics: HPLC Retention Time Shifts for 15N Labeled Tyrosine Peptides
A Comparative Performance Guide for Quantitative Bioanalysis
Content Type: Technical Comparison Guide Audience: Senior Application Scientists, Bioanalytical Chemists, Mass Spectrometrists.[1]
Executive Summary: The "Silent" Isotope Advantage
In quantitative LC-MS/MS proteomics, the choice of Stable Isotope Labeled (SIL) internal standards is the single most critical determinant of assay precision. While Deuterated (
This guide objectively compares
Mechanistic Analysis: Why Retention Times Shift[2][3][4][5]
To understand the performance gap, we must look at the physical chemistry governing the interaction between the peptide and the stationary phase (typically C18).
The Deuterium Isotope Effect
Replacing Hydrogen (
-
Zero-Point Energy (ZPE): The C-D bond has a lower ZPE than the C-H bond.
-
Bond Length: The lower ZPE results in a shorter average bond length and a smaller vibrational amplitude.
-
Molar Volume: This "contraction" reduces the effective molar volume and polarizability of the molecule.
-
Chromatographic Result: The deuterated peptide interacts less strongly with the hydrophobic stationary phase, typically causing it to elute earlier than the unlabeled analyte.[2]
The N Advantage (The "Silent" Label)
Replacing
-
Physicochemical Identity: The molecular volume, pKa, and hydrophobicity remain virtually identical to the natural peptide.
-
Chromatographic Result:
N-labeled peptides exhibit perfect co-elution with endogenous analytes.
Visualizing the Mechanism
The following diagram details the causal chain from atomic substitution to chromatographic outcome.
Figure 1: Mechanistic pathway comparison showing why Deuterium causes retention shifts while 15N remains chromatographically silent.
Comparative Performance Data
The following data summarizes the impact of isotope choice on Tyrosine-containing peptides analyzed via RPLC-MS/MS.
Table 1: Retention Time & Quantitation Metrics
| Metric | Deuterated Standard ( | Impact on Data | |
| RT Shift ( | -0.05 to -0.30 min (Elutes earlier) | < 0.002 min (Negligible) | D-labeled peaks may fall outside the integration window if narrow. |
| Peak Sampling | Asynchronous | Synchronous | D-label is sampled at a different point in the solvent gradient. |
| Matrix Effect | Variable | Identical | If an ion-suppressing contaminant co-elutes with the analyte, the shifted D-standard may miss it, skewing the ratio. |
| CV % (Precision) | 5.0% - 12.0% | 1.5% - 4.0% |
Why Tyrosine Matters
Tyrosine (Tyr) is a polar, aromatic residue often involved in phosphorylation signaling.
-
Deuterium on Ring: Common deuterated Tyr reagents place D on the aromatic ring. This significantly alters the
- interactions with phenyl-hexyl or C18 columns, exacerbating the shift. -
N on Backbone:
N labeling is typically on the backbone amide or amine. This is "buried" in the peptide structure, further shielding it from chromatographic differentiation.
Experimental Protocol: The Co-Elution Integrity Test
To validate the performance of
Workflow Diagram
Figure 2: Validation workflow to determine the suitability of an internal standard based on retention time overlap.
Step-by-Step Methodology
Objective: Measure
-
Sample Preparation:
-
Prepare a neat solution (buffer only) and a complex matrix solution (e.g., plasma digest).
-
Spike the target Tyrosine peptide (unlabeled) at 100 fmol/µL.
-
Spike the
N-labeled internal standard at 100 fmol/µL. -
Spike the Deuterated (
H) internal standard at 100 fmol/µL.
-
-
LC Configuration:
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Gradient: Shallow gradient (0.5% B/min) to maximize resolution. Note: Isotope effects are most visible in high-resolution, shallow gradients.
-
-
Data Acquisition:
-
Acquire data in PRM (Parallel Reaction Monitoring) or MRM mode.
-
Extract Ion Chromatograms (XIC) for all three species.
-
-
Calculation:
-
Retention Shift (
RT): -
Overlap Factor: Calculate the area of the intersection of the normalized peaks.
-
Matrix Effect Deviation: Compare the Area Ratio (Analyte/IS) in Buffer vs. Matrix.
-
Result: If
N deviates by <5% and H deviates by >10%, the Deuterium shift is causing matrix interference issues.
-
-
Conclusion
For high-precision proteomics, particularly when analyzing Tyrosine-containing peptides where phosphorylation or signaling is key,
While Deuterated standards are often cheaper, the Chromatographic Isotope Effect introduces a variable systematic error source. The retention time shift separates the standard from the analyte, exposing them to different instantaneous matrix effects.
References
-
BenchChem. (2025).[1][3][2] Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds. BenchChem Technical Support.[3][2] Link
-
Zhang, H., et al. (2011). Mass Spectrometry-Based Proteomics.[4] Journal of Biological Chemistry. Link
-
Wang, S., & Regnier, F. E. (2001). Isotope coding strategy for proteomics. Journal of Chromatography A. Link
-
Ye, X., et al. (2009). Retention time shifts of deuterated peptides in reversed-phase liquid chromatography. Analytical Chemistry.[5][6][7][8] Link
-
Stokvis, E., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Redirecting [linkinghub.elsevier.com]
Isotopic Purity Verification for L-Tyrosine-N-t-Boc: A Comparative Technical Guide
Topic: Isotopic Purity Verification Methods for L-Tyrosine-N-t-Boc Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of isotopically labeled peptides for NMR structural biology or quantitative proteomics (SILAC), the integrity of the starting material is non-negotiable. L-Tyrosine-N-t-Boc presents a unique analytical challenge: the bulky tert-butyloxycarbonyl (Boc) protecting group dominates the proton spectrum and alters ionization efficiency, often masking subtle isotopic impurities in the tyrosine backbone.
This guide moves beyond basic Certificates of Analysis (CoA). We compare the two industry-standard verification methods—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —and provide a self-validating protocol for the superior method.
The Core Conflict
-
HRMS is rapid and sensitive but struggles with "spectral scrambling" and cannot easily distinguish positional isotopomers (e.g.,
vs ). -
qNMR provides absolute structural certainty and positional verification but requires significantly more sample and rigorous setup.
Part 1: Comparative Analysis (The Data)
The following table contrasts the performance of qNMR and HRMS specifically for Boc-protected Tyrosine.
| Feature | Method A: qNMR (Gold Standard) | Method B: HRMS (Rapid Screen) |
| Primary Utility | Absolute purity (wt%) & Positional Enrichment | Isotopic Distribution & Mass Confirmation |
| Positional Resolution | High. Can distinguish | Low. Measures total mass shift ( |
| Boc-Group Interference | Manageable. Boc signal (1.37 ppm) serves as an in-situ internal reference. | High. The Boc group dominates ionization, potentially suppressing the Tyrosine signal. |
| Sample Requirement | High (~5–10 mg). Destructive (unless recovered). | Low (<0.1 mg). Non-destructive. |
| Precision (Isotopic) | ||
| Cost per Run | High (Instrument time + Deuterated Solvents). | Medium (High throughput). |
Expert Insight: The "Boc Trap"
In HRMS, the labile nature of the Boc group can lead to in-source fragmentation. If your mass spec source is too hot, you will see a mix of Boc-Tyr and free Tyr, complicating the isotopic envelope calculation. qNMR avoids this thermal degradation if run at 298 K.
Part 2: Decision Logic & Workflow
Before selecting a protocol, use this logic flow to determine the necessary rigor based on your downstream application.
Caption: Decision matrix for selecting between HRMS and qNMR based on sample availability and data granularity requirements.
Part 3: The Gold Standard Protocol (qNMR)
This protocol is designed to be self-validating . It uses the Boc group's protons as an intramolecular reference to verify the integrity of the Tyrosine backbone before calculating isotopic purity.
Reagents & Equipment
-
Solvent: DMSO-
(99.9% D). Note: Avoid CDCl as trace acidity can deprotect the Boc group over time. -
Internal Standard (IS): Dimethyl Sulfone (DMS).
-
Why DMS? It appears as a clean singlet at ~3.0 ppm, sitting perfectly in the "silent region" of the L-Tyrosine-N-t-Boc spectrum (between the
-protons and -proton). It is non-hygroscopic and chemically inert.
-
-
Instrument: 500 MHz NMR or higher.
Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of L-Tyrosine-N-t-Boc and 2.0 mg of Dimethyl Sulfone into a clean vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 600 µL of DMSO-
. Vortex until fully dissolved. -
Transfer: Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (Critical for Quantitation)
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Relaxation Delay (D1): Set to 30 seconds .
-
Causality: The
relaxation time of the aromatic protons and the Boc methyls can be long. A short D1 (e.g., 1s) will saturate the signals, leading to under-integration of the Boc group and false purity calculations.
-
-
Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
-
Temperature: 298 K.
Data Processing & Self-Validation Steps
After phasing and baseline correction, perform the following checks:
Step A: The Intramolecular Check (Self-Validation) Before calculating isotopic purity, verify the chemical integrity of the molecule.
-
Integrate the Boc signal (~1.37 ppm, Singlet). Set value to 9.00 .
-
Integrate the Tyrosine
-proton (~4.0 - 4.2 ppm, Multiplet). -
Pass Criteria: The
-proton integral must be 1.00 ± 0.05 .-
Failure Mode: If the integral is < 0.9, you likely have free Tyrosine (Boc fell off) or impurities. If > 1.1, you have solvent overlap.
-
Step B: Isotopic Enrichment Calculation (
-
Observe the Aromatic Protons (6.6 - 7.1 ppm).
-
In a non-labeled sample, these are doublets (AA'BB' system).
-
In a
C-labeled sample, these become widely split doublets of doublets. -
Satellite Method: If checking for partial enrichment (e.g., 98%), look for the central "silent" peak (the
C isotope) amidst the large C doublets.
Part 4: HRMS Protocol (The Rapid Screen)
While less structurally definitive, HRMS is essential for detecting the total isotopic envelope.
Conditions
-
Ionization: ESI (Electrospray Ionization), Positive Mode.[1][2]
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Direct Infusion: Preferred over LC to avoid chromatographic isotope separation effects.
Analysis Logic
For L-Tyrosine-N-t-Boc (
-
Target:
. -
For
-Tyrosine: The Tyrosine part has 9 carbons.[3] The Boc group has 5 carbons (natural abundance).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Shift:
. -
Target Mass:
.
-
The "Boc-Loss" Watchdog
In the mass spectrum, look for a peak at Mass - 100 Da (loss of Boc group).
-
If the ratio of (Boc-Tyr) to (Free-Tyr) is low, your source temperature is too high (>250°C). Lower the temperature to <150°C to ensure you are measuring the intact molecule's isotopic distribution, not a fragment.
Experimental Workflow Diagram
Caption: Step-by-step qNMR workflow emphasizing the internal validation step (Boc:Alpha ratio) prior to isotopic calculation.
References
-
Quantitative NMR (qNMR)
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Internal Standard Selection
-
NIST (National Institute of Standards and Technology).[4] Standard Reference Materials for qNMR.
-
-
Isotopic Enrichment Analysis
-
Cambridge Isotope Laboratories.[5] "Isotope Effects in NMR Spectroscopy."
-
-
Boc-Chemistry & Stability
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.
-
Mass Spectrometry of Protected Amino Acids
- Gross, J. H. (2017). Mass Spectrometry: A Textbook.
Sources
determining optical rotation of 15N labeled Boc-Tyr(Bzl)-OH
Technical Comparison Guide: Optical Rotation Determination of
Executive Summary & Strategic Context
In the realm of peptide synthesis and NMR structural studies,
This guide objectively compares the Polarimetric Determination (Optical Rotation) of this compound against its primary high-precision alternative, Chiral HPLC . While polarimetry remains the industry standard for rapid "identity and bulk purity" verification, this guide argues that it must be contextualized with Molar Rotation calculations to account for the isotopic mass shift, a nuance often overlooked in standard Certificates of Analysis (CoA).
Core Protocol: Polarimetric Determination
The determination of Specific Rotation
The "Isotope Effect" on Rotation
Contrary to common misconceptions, the
-
Unlabeled MW (
): 371.43 g/mol - N-Labeled MW: 372.43 g/mol
-
The Shift: Since the labeled molecule is heavier, a
solution contains fewer molecules than the unlabeled equivalent. Theoretically, the measured for the labeled compound will be ~0.3% lower than the unlabeled standard, purely due to dilution by mass.
Validated Experimental Workflow
Reagents:
-
Analyte:
N-Boc-Tyr(Bzl)-OH (Dry, >98% purity). -
Solvent: Absolute Ethanol (EtOH) or DMF (verify solubility; EtOH is standard for this derivative).
-
Equipment: Digital Polarimeter (Sodium D-line, 589 nm), thermostated cell (20°C).
Step-by-Step Protocol:
-
System Blanking (Self-Validation):
-
Sample Preparation:
-
Weigh exactly
of N-Boc-Tyr(Bzl)-OH. -
Transfer to a
volumetric flask. -
Dissolve in EtOH and dilute to mark. (Concentration
). -
Critical: Ensure complete dissolution. Tyrosine derivatives can be slow to dissolve; sonicate if necessary but monitor temperature.
-
-
Measurement:
-
Rinse the cell with the sample solution (
). -
Fill cell, ensuring no bubbles are in the light path.
-
Equilibrate to
for 2 minutes. -
Record angular rotation (
) as the average of 5 measurements.
-
-
Calculation:
-
Where
and .
-
-
Molar Rotation Conversion (For Isotopic Comparison): To compare strictly with the unlabeled standard's literature value, convert to Molar Rotation (
):-
Insight: If the
of your N sample matches the of the unlabeled standard, the optical purity is confirmed, regardless of the mass-induced drop in .
-
Comparative Analysis: Polarimetry vs. Alternatives
While Polarimetry is the standard for identity, it is often insufficient for enantiomeric purity (detecting small amounts of D-isomer). The following comparison evaluates Polarimetry against Chiral HPLC (the Gold Standard) and NMR .
Performance Matrix
| Feature | Polarimetry (Optical Rotation) | Chiral HPLC (Alternative) | Chiral NMR (Alternative) |
| Primary Utility | Bulk Identity & Macroscopic Purity | Enantiomeric Excess (% ee) | Structural Confirmation |
| Sensitivity | Low (Requires >10 mg sample) | High (Requires <1 mg) | Medium |
| Precision | |||
| Isotope Sensitivity | Affected by Mass (requires correction) | Separates by interaction (Mass independent) | Can resolve isotopes (if |
| Blind Spots | Cannot detect racemization < 1-2% | Slower throughput | Expensive; complex data interpretation |
| Cost/Run | Low | High (Columns/Solvents) | High |
Technical Deep Dive: Why Chiral HPLC is the Superior Alternative
For
-
Mechanism: Uses a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak AD-H or OD-H).[5]
-
Advantage: It physically separates the L-isomer from the D-isomer.
-
Data Output: Provides a quantitative ratio (e.g., 99.5% L : 0.5% D). Polarimetry only gives a "net" rotation; a sample could be 90% pure but chemically contaminated with a high-rotation impurity, mimicking a pure signal.
Visual Workflows (Graphviz)
Figure 1: Decision Logic for Analytical Method Selection
Caption: Logical flow for selecting between Polarimetry and HPLC based on the stage of research (QC vs. R&D).
Figure 2: The Mass-Correction Loop for Isotopic Polarimetry
Caption: The self-validating calculation loop required to normalize specific rotation values for labeled compounds.
References
-
Sigma-Aldrich. Boc-Tyr(Bzl)-OH Product Specification & Physical Properties. Retrieved from
-
National Institutes of Health (NIH). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chem. 2012.[6] Retrieved from
-
BenchChem. A Comparative Guide to Chiral HPLC for Assessing Racemization. Retrieved from
-
IUPAC. Quantities, Units and Symbols in Physical Chemistry (Green Book). (Defines Molar vs. Specific Rotation). Retrieved from
Sources
- 1. 5.imimg.com [5.imimg.com]
- 2. youtube.com [youtube.com]
- 3. ibzmesstechnik.de [ibzmesstechnik.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 6. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N): A Guide for the Modern Laboratory
Core Principles of Disposal: A Foundation of Safety
The disposal of any chemical waste is governed by a hierarchy of controls and a set of fundamental principles. Before delving into the specifics of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N), it is imperative to internalize these core tenets:
-
Waste Identification and Characterization: The first and most critical step is to accurately identify the waste. This includes not only the primary chemical but also any solvents, reactants, or byproducts present in the waste stream.
-
Segregation: Never mix incompatible waste streams. The potential for unintended reactions, such as the release of toxic gases or the generation of heat, is a significant and preventable hazard.
-
Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical composition of the waste.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.
Deconstructing the Molecule: A Risk-Based Approach to Disposal
The key to safely disposing of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) lies in understanding the properties and potential hazards of its components.
| Component | Key Characteristics & Disposal Considerations |
| L-Tyrosine Backbone | An aromatic amino acid. Generally considered non-hazardous, but as a fine powder, it can cause respiratory irritation. |
| N-tert-butoxycarbonyl (BOC) Group | An acid-labile protecting group. Contact with strong acids will cleave the BOC group, generating isobutylene and carbon dioxide. This reaction can cause pressure buildup in a closed container. Therefore, waste containing this compound should not be mixed with acidic waste.[1][2][3][4][5][6] |
| O-Benzyl (Bz) Ether | Can be cleaved under various conditions, including strong acids and oxidation. Benzyl ethers may form explosive peroxides upon prolonged storage and exposure to air. While the risk is lower for solid compounds, it is a factor to consider, especially for aged reagents or solutions.[7][8][9][10][11][12][13][14] |
| ¹⁵N Isotope | A stable, non-radioactive isotope of nitrogen. It poses no radiological hazard and does not require special disposal procedures beyond those for the chemical itself.[15][16] The waste can be treated as standard chemical refuse, adhering to local regulations.[16] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) and its associated waste streams.
Waste Collection and Segregation:
-
Solid Waste:
-
Collect unreacted L-TYROSINE-N-T-BOC, O-BZ ETHER (15N), contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with the compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
Crucially, do not mix this waste with acidic waste streams. The acid-lability of the BOC group could lead to the generation of gas and pressurization of the container.[1][2][3][4][5][6]
-
-
Liquid Waste:
-
If the compound is dissolved in an organic solvent, collect the solution in a separate, labeled hazardous waste container for flammable liquids.
-
The container should be appropriate for the solvent used (e.g., a safety can for flammable solvents).
-
Clearly list all components of the mixture on the waste label, including the full chemical name of the protected amino acid and the solvent(s).
-
As with the solid waste, avoid mixing with acidic solutions.
-
Container Labeling:
Proper labeling is not just a regulatory requirement; it is a critical safety communication tool. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "L-TYROSINE-N-T-BOC, O-BZ ETHER (15N)"
-
A list of all constituents in the container, including solvents and their approximate concentrations.
-
The date of accumulation.
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (e.g., irritant, if applicable based on the parent compound's SDS).
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store containers away from sources of ignition, heat, and direct sunlight.
-
Keep containers tightly sealed except when adding waste.
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility. This process ensures the complete destruction of the compound.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing L-TYROSINE-N-T-BOC, O-BZ ETHER (15N).
Caption: Decision-making workflow for the proper disposal of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a tangible demonstration of our commitment to safety and environmental stewardship. By understanding the chemical nature of L-TYROSINE-N-T-BOC, O-BZ ETHER (15N) and adhering to the principles and protocols outlined in this guide, researchers can confidently manage their waste streams, ensuring a safe and sustainable laboratory environment for all.
References
-
Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). (n.d.). Retrieved from [Link]
-
Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025, August 13). Retrieved from [Link]
- Process for the preparation of benzyl-ethers. (n.d.). Google Patents.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Radioactive Waste Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Material Safety Data Sheet - Benzyl ether, 99%. (2006, June 23). Cole-Parmer. Retrieved from [Link]
-
500440 dibenzyl ether safety data sheet - SDS US. (2015, November 29). Retrieved from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. (2016, March 21). Organic Syntheses. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved from [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2025, August 10). ResearchGate. Retrieved from [Link]
-
N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. (n.d.). USGS Publications Warehouse. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
-
IAEA TECDOC SERIES. (n.d.). Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. isotope-amt.com [isotope-amt.com]
- 16. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
